3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHXCWTPJPLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362688 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126091-24-5 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde and Its Isomers
A Note on Nomenclature and CAS Number: The chemical name 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is subject to ambiguity in chemical databases. This guide will focus on the well-documented isomer, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde , with the Chemical Abstracts Service (CAS) Number 343604-24-0 . Data for other closely related isomers may also be presented for comparative purposes. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Data
The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the biphenyl scaffold, making it a valuable moiety in drug design. Below is a summary of the available data for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde and related isomers.
| Property | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde |
| CAS Number | 343604-24-0 | 100036-64-4[1] |
| Molecular Formula | C₁₄H₉F₃O | C₁₄H₉F₃O[1] |
| Molecular Weight | 250.22 g/mol | 250.22 g/mol [1] |
| Appearance | Clear colorless to yellow liquid or solid | Not specified |
| Purity | ≥ 98% (NMR) | Not specified |
| Storage Conditions | Store at 0-8°C | Not specified |
Spectroscopic Data (Reference Data for a Related Compound: 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl)
| Spectrum | Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR (400 MHz, CDCl₃) | 7.65 (s, 4H, Ar), 7.38 (s, 1H, Ar), 7.35 (d, J = 4.0 Hz, 1H, Ar), 7.32 (d, J = 8.0 Hz, 1H, Ar), 7.20 (d, J = 4.0 Hz, 1H, Ar), 2.43 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | 144.8 (s, Ar), 139.6 (s, Ar), 138.6 (s, Ar), 129.1 (d, J = 2.2 Hz, CF₃), 128.9 (s, Ar), 128.8 (s, Ar), 127.9 (s, Ar), 127.3 (s, Ar), 125.5 (s, Ar), 124.3 (s, Ar), 21.3 (s, CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | -64.0 (s) |
Experimental Protocols: Synthesis
The primary synthetic route to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.
Reactants:
-
3-Formylphenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene, ethanol, and water (or another suitable solvent system)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Add the palladium(II) acetate catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent).
-
Add a degassed solvent mixture, such as toluene, ethanol, and water.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir vigorously for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes and ethyl acetate) to afford the desired 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde.
References
An In-depth Technical Guide to the Physicochemical Properties of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable building block in the synthesis of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into its potential biological relevance.
Physicochemical Properties
A summary of the key physicochemical identifiers and properties for this compound is presented below. It is important to note that while some experimental data is available, certain properties have been predicted due to a lack of published experimental values.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O | Chem-Impex[1] |
| Molecular Weight | 250.22 g/mol | Chem-Impex[1] |
| CAS Number | 343604-24-0 | Chem-Impex[1] |
| Appearance | Clear colorless to yellow liquid | Chem-Impex[1] |
| Boiling Point (Predicted) | 338.2 ± 42.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.251 ± 0.06 g/cm³ | ChemicalBook[2] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | Chem-Impex[1], ChemicalBook[2] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.09 (s, 1H), 8.16 (s, 1H), 8.09 (d, J = 7.6 Hz, 1H), 7.90 (d, J = 7.8 Hz, 1H), 7.70 (t, J = 7.7 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.7, 136.8, 132.6, 131.8 (q, J = 33.6 Hz), 130.8 (q, J = 3.6 Hz), 129.8, 126.4 (q, J = 3.7 Hz), 123.5 (q, J = 273.5 Hz) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.0 (s, 3F) |
Note: The provided NMR data is for the structurally similar compound 3-(Trifluoromethyl)benzaldehyde and is included for illustrative purposes. Specific spectral data for this compound may vary.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are general protocols adaptable for aromatic aldehydes.
Synthesis of this compound
A common method for the synthesis of biaryl aldehydes is the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura cross-coupling reaction workflow.
Protocol:
-
To a reaction vessel, add 3-bromobenzaldehyde (1 equivalent), 3-(trifluoromethyl)phenylboronic acid (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Determination of Physicochemical Properties
Analytical techniques for property determination.
Melting and Boiling Point Determination:
-
Melting Point: Since the compound is a liquid at room temperature, melting point determination is not applicable.
-
Boiling Point:
-
Place a small amount of the liquid in a micro boiling point tube.
-
Invert a sealed capillary tube into the boiling point tube.
-
Attach the setup to a thermometer and heat it in a suitable apparatus (e.g., a Thiele tube or a digital melting point apparatus with a boiling point function).
-
Observe the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling.
-
Solubility Determination:
-
To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Agitate the mixtures vigorously for a set period.
-
Visually inspect for the complete dissolution of the compound. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the concentration of a saturated solution.
pKa Determination (by NMR Titration): Note: This is a general protocol as the pKa of this specific compound is not readily available.
-
Prepare a solution of the compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary for solubility).
-
Record the ¹H or ¹⁹F NMR spectrum of the solution.
-
Incrementally add a standard acid or base solution and record the NMR spectrum after each addition.
-
The chemical shifts of protons or fluorine atoms near the aldehyde group will change as a function of the solution's pH.
-
Plot the change in chemical shift against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.
Hypothetical Biological Signaling Pathway Involvement
While there is no direct evidence of this compound's involvement in a specific signaling pathway, derivatives of trifluoromethyl-biphenyl compounds have shown potential as anticancer agents. One of the key signaling pathways often dysregulated in cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates a simplified NF-κB signaling pathway and a hypothetical point of inhibition by a derivative of the title compound.
Hypothetical inhibition of the NF-κB signaling pathway.
Disclaimer: The signaling pathway diagram above is a hypothetical representation. There is currently no direct scientific evidence linking this compound or its direct derivatives to the inhibition of the NF-κB pathway. This diagram is for illustrative purposes to suggest a potential mechanism of action for novel anticancer agents that could be synthesized from this compound.
Conclusion
This compound is a compound with significant potential in the development of new chemical entities. While a complete experimental physicochemical profile is not yet available in the public domain, this guide provides the currently known information, predicted values, and standardized protocols for its characterization. The unique properties conferred by the trifluoromethyl group make this and related structures promising candidates for further investigation in drug discovery and materials science. Future research should focus on the experimental determination of its physicochemical properties and the exploration of its biological activities and potential mechanisms of action.
References
An In-depth Technical Guide on 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the applications and characteristics of fluorinated biphenyl compounds.
Molecular Structure and Properties
This compound is a biphenyl derivative characterized by the presence of a trifluoromethyl group on one phenyl ring and a carbaldehyde (formyl) group on the other. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in medicinal chemistry.
Chemical Structure
The chemical structure of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 126091-24-5 | [1] |
| Molecular Formula | C14H9F3O | [1] |
| Molecular Weight | 250.22 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3'-(Trifluoromethyl)biphenyl-3-carbaldehyde | [1] |
| Appearance | Not explicitly reported, likely a solid | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it a suitable approach for synthesizing this compound.[2][3][4]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A plausible synthetic route involves the palladium-catalyzed cross-coupling of 3-formylphenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene.
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol based on established methods for the synthesis of similar biphenyl compounds.[5]
Materials:
-
3-Formylphenylboronic acid (1.0 eq)
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-formylphenylboronic acid, 1-bromo-3-(trifluoromethyl)benzene, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Spectroscopic Data (Illustrative)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The aldehyde proton should appear as a singlet further downfield (typically δ 9.5-10.5 ppm). For example, the 1H NMR spectrum of 3-(Trifluoromethyl)benzaldehyde shows signals in the aromatic region and a characteristic aldehyde proton signal.[6]
13C NMR Spectroscopy
The 13C NMR spectrum would display signals for the carbon atoms of the biphenyl backbone, the trifluoromethyl group (as a quartet due to C-F coupling), and the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the aldehyde group (around 1700 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and strong C-F stretching vibrations (in the region of 1100-1350 cm⁻¹).
Mass Spectrometry
Mass spectrometry would be expected to show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (250.22 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group and cleavage of the biphenyl bond.
Potential Applications in Drug Development
The incorporation of a trifluoromethyl group into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Biphenyl scaffolds are also prevalent in many biologically active compounds.[1][7]
Biological Significance of Trifluoromethylated Biphenyls
-
Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group make it resistant to metabolic degradation, which can prolong the half-life of a drug.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Enzyme Inhibition: Trifluoromethylated compounds have been shown to be effective inhibitors of various enzymes.[8]
-
Receptor Binding: The electronic effects of the CF₃ group can influence the binding affinity of a molecule to its biological target.
While specific biological activities of this compound have not been reported, its structural motifs suggest potential for investigation in various therapeutic areas, including as an intermediate for the synthesis of novel drug candidates.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its synthesis can be readily achieved using modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The presence of the trifluoromethyl and carbaldehyde functionalities provides opportunities for further chemical modifications to generate a diverse range of derivatives for biological screening and materials development. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Spectroscopic and Synthetic Overview of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of publicly available scientific databases and literature have not yielded specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. The information presented herein is based on data for structurally related compounds and general synthetic methodologies.
Spectroscopic Data Analysis
While specific data for this compound is not available, the expected spectroscopic characteristics can be inferred from its structural analogues. The following tables summarize typical spectral data for related trifluoromethyl-substituted biphenyl and benzaldehyde compounds. These values can serve as a reference for the characterization of the target molecule.
Table 1: Representative ¹H NMR Spectroscopic Data for Related Structures
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| 3-(Trifluoromethyl)benzaldehyde | 10.11 (s, 1H, CHO), 8.02 (d, J = 7.9 Hz, 2H, Ar-H), 7.82 (d, J = 8.1 Hz, 2H, Ar-H) |
| Biphenyl-4-carbaldehyde | 10.00 (s, 1H, CHO), 7.89 (d, J = 8.1 Hz, 2H, Ar-H), 7.69 (d, J = 8.2 Hz, 2H, Ar-H), 7.58 (d, J = 7.6 Hz, 2H, Ar-H), 7.44 (t, J = 7.5 Hz, 2H, Ar-H), 7.38 (t, J = 7.1 Hz, 1H, Ar-H) |
For this compound, one would expect the aldehydic proton to appear as a singlet around 10.0 ppm. The aromatic protons would exhibit complex splitting patterns in the range of 7.2-8.2 ppm.
Table 2: Representative ¹³C NMR Spectroscopic Data for Related Structures
| Compound | Chemical Shift (δ) ppm |
| 3-(Trifluoromethyl)benzaldehyde | 191.1 (CHO), 138.7, 135.6 (q, J = 32.7 Hz), 129.9, 126.1 (q, J = 3.8 Hz), 123.5 (q, J = 272.9 Hz) |
| Biphenyl-4-carbaldehyde | 191.9 (CHO), 147.0, 139.6, 135.1, 130.2, 129.0, 128.5, 127.6, 127.3 |
The carbonyl carbon of the aldehyde in the target molecule is expected to resonate around 191-192 ppm. The trifluoromethyl group will cause a characteristic quartet for the attached carbon, with a large coupling constant (around 270-275 Hz).
Table 3: Representative ¹⁹F NMR Spectroscopic Data for Related Structures
| Compound | Chemical Shift (δ) ppm |
| 1-Methoxy-2-(trifluoromethyl)benzene | -59.72 (s, 3F)[1] |
| (2,2,2-Trifluoroethyl)benzene | -66.0 (t, J = 11.6 Hz, 3F)[2] |
In the ¹⁹F NMR spectrum, a singlet for the CF₃ group is expected, likely in the range of -60 to -65 ppm, using CFCl₃ as a reference.
Table 4: Representative IR and Mass Spectrometry Data for Related Structures
| Spectroscopic Technique | Characteristic Features for Related Structures |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. C-F stretching bands would appear in the 1350-1100 cm⁻¹ region. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 250.22. Common fragmentation patterns would likely include the loss of the formyl group (M-29) and the trifluoromethyl group (M-69). |
Proposed Synthetic Route and Experimental Protocol
A common and effective method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For the synthesis of this compound, this would involve the reaction of 3-formylphenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reactant Preparation: In a reaction vessel, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the catalytic cycle of the key reaction.
Caption: Synthetic and analytical workflow for the target compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is summarized in the table below. These predictions are derived from known chemical shifts and coupling constants of analogous structures, including 3-(trifluoromethyl)benzaldehyde and substituted biphenyl compounds. The spectrum is expected to be complex due to the presence of two substituted aromatic rings, leading to several overlapping multiplets in the aromatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-10 (Aldehyde) | 10.1 - 10.2 | s (singlet) | - | 1H |
| H-2 | 8.1 - 8.2 | t (triplet) | J ≈ 1.7 | 1H |
| H-4 | 8.0 - 8.1 | dt (doublet of triplets) | J ≈ 7.8, 1.4 | 1H |
| H-6 | 7.9 - 8.0 | ddd (doublet of doublet of doublets) | J ≈ 7.7, 1.7, 1.2 | 1H |
| H-5 | 7.6 - 7.7 | t (triplet) | J ≈ 7.7 | 1H |
| H-2' | 7.9 - 8.0 | s (singlet) | - | 1H |
| H-4' | 7.8 - 7.9 | d (doublet) | J ≈ 7.8 | 1H |
| H-6' | 7.8 - 7.9 | d (doublet) | J ≈ 7.8 | 1H |
| H-5' | 7.6 - 7.7 | t (triplet) | J ≈ 7.8 | 1H |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on spectra recorded in deuterated chloroform (CDCl₃). Actual experimental values may vary.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if the compound has limited solubility in CDCl₃.[1]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2]
2. NMR Instrument and Parameters:
-
Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, equipped with a standard proton probe.
-
Temperature: The experiment is typically conducted at room temperature (approximately 298 K).
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.
-
Pulse Width: A 90° pulse is typically used for quantitative measurements.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to aid in the structural assignment of the proton signals.
Molecular Structure and Proton Numbering
To facilitate the interpretation of the ¹H NMR data, a diagram illustrating the molecular structure of this compound with the assigned proton numbers is provided below.
Caption: Molecular structure of this compound with proton numbering.
Logical Workflow for Spectral Analysis
The process of analyzing and assigning the ¹H NMR spectrum of this compound follows a logical workflow. This involves predicting the chemical shifts based on substituent effects, analyzing the expected splitting patterns (multiplicities) due to proton-proton coupling, and confirming the assignments through integration and, if necessary, more advanced 2D NMR experiments.
Caption: Workflow for the analysis and assignment of the ¹H NMR spectrum.
References
The Trifluoromethyl Group: A Keystone in Modern Biphenyl Drug Design
An In-depth Technical Guide for Researchers in Drug Discovery
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a versatile template for engaging with biological targets. In the quest to optimize the pharmacological profiles of biphenyl-containing drug candidates, the strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern drug design. This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group in biphenyl compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its profound impact on physicochemical properties, biological activity, and metabolic stability, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
The Impact of Trifluoromethylation on Physicochemical Properties
The introduction of a trifluoromethyl group to a biphenyl scaffold dramatically alters its electronic and steric properties, leading to significant and often beneficial changes in its physicochemical profile. These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Enhanced Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1][2] This increase in lipophilicity, quantified by the partition coefficient (LogP), is a direct consequence of replacing hydrogen atoms with highly electronegative fluorine atoms.[3]
| Compound Pair | Structure | cLogP | ΔcLogP |
| Biphenyl | 3.93 | - | |
| 4-(Trifluoromethyl)biphenyl[4] | 4.98 | +1.05 | |
| 4,4'-Bis(trifluoromethyl)biphenyl[5] | 5.5 | +1.57 |
Table 1: Comparison of calculated LogP (cLogP) values for biphenyl and its trifluoromethylated analogs. The introduction of one or two CF₃ groups significantly increases the lipophilicity.
Modulation of Electronic Properties and Acidity (pKa)
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect can significantly influence the acidity (pKa) of nearby functional groups. For instance, when a CF₃ group is present on a biphenyl carboxylic acid, it stabilizes the carboxylate anion through electron withdrawal, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[6]
| Compound | Structure | pKa (Predicted) |
| Biphenyl-4-carboxylic acid[7] | 4.49 | |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid[6][8] | 4.04 |
Table 2: Comparison of predicted pKa values for biphenyl-4-carboxylic acid and its 4'-trifluoromethyl analog. The electron-withdrawing CF₃ group lowers the pKa, making the carboxylic acid more acidic.
Increased Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes that are responsible for the majority of phase I drug metabolism.[9] By replacing a metabolically labile group, such as a methyl group, with a CF₃ group, a common site of oxidative metabolism can be blocked, leading to a longer in vivo half-life and improved bioavailability.[9]
| R-Group | General Structure | Rationale for Change in Metabolic Stability | Expected Outcome |
| -CH₃ (Methyl) | ![]() | Susceptible to oxidation by CYP enzymes to form alcohol and carboxylic acid metabolites. | Higher Intrinsic Clearance (CLᵢₙₜ), Shorter Half-life (t₁/₂) |
| -CF₃ (Trifluoromethyl) | ![]() | The strong C-F bonds block CYP-mediated oxidation at this position.[9] | Lower Intrinsic Clearance (CLᵢₙₜ), Longer Half-life (t₁/₂) |
Table 3: Rationale for improved metabolic stability when replacing a methyl group with a trifluoromethyl group on a biphenyl scaffold.
Influence on Biological Activity: The Case of Celecoxib
The physicochemical modifications imparted by the trifluoromethyl group can translate into profound effects on a molecule's biological activity, including its binding affinity and selectivity for a protein target. A prime example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor.
Celecoxib's structure features a trifluoromethyl group on its pyrazole ring. This CF₃ group is crucial for its selective binding to the cyclooxygenase-2 (COX-2) enzyme over the COX-1 isoform. The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The bulky trifluoromethyl group of Celecoxib fits snugly into this side pocket, contributing to its high-affinity binding and selective inhibition of COX-2.[10][11] This selectivity is key to its therapeutic action, as inhibiting COX-2 reduces inflammation and pain, while sparing COX-1 helps to avoid the gastrointestinal side effects associated with non-selective NSAIDs.[12]
| Compound | Target | IC₅₀ | Selectivity (COX-1/COX-2 Ratio) |
| Celecoxib[10][11] | COX-1 | 15 µM | ~30 |
| COX-2 | 40 nM | ||
| SC-560 (Selective COX-1 Inhibitor)[11] | COX-1 | 9 nM | ~0.0014 |
| COX-2 | 6.3 µM |
Table 4: In vitro inhibitory activity and selectivity of Celecoxib for COX-1 and COX-2, compared to a selective COX-1 inhibitor. The trifluoromethyl group is a key contributor to Celecoxib's COX-2 selectivity.
COX-2 Signaling Pathway and Celecoxib's Mechanism of Action
Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α), trigger the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is subsequently converted by various synthases into pro-inflammatory prostaglandins like PGE₂.[12][13] PGE₂ binds to its receptors on target cells, mediating inflammatory responses such as vasodilation, edema, and pain. Celecoxib selectively binds to and inhibits COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.[14]
References
- 1. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Comparison of celecoxib metabolism and excretion in mouse, rabbit, dog, cynomolgus monkey and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(TRIFLUOROMETHYL)-BIPHENYL | 398-36-7 [chemicalbook.com]
- 5. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ClinPGx [clinpgx.org]
- 13. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Trifluoromethyl Group's Influence on Benzaldehyde: An In-depth Technical Guide to its Electronic Effects and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group onto an aromatic ring profoundly alters the electronic properties and chemical reactivity of the attached functional groups. This guide provides a comprehensive technical overview of the electronic effects of the CF3 group on the reactivity of benzaldehyde, a fundamental building block in organic synthesis. Understanding these effects is paramount for the rational design of novel therapeutics, agrochemicals, and advanced materials.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). This is due to the high electronegativity of the fluorine atoms. The Hammett constants, which quantify the electronic influence of substituents on the reactivity of aromatic compounds, clearly illustrate this effect.
Table 1: Hammett Constants for the Trifluoromethyl Group
| Substituent Position | Hammett Constant (σ) |
| meta (σ_m) | 0.43 |
| para (σ_p) | 0.54 |
The positive values of both σ_m and σ_p indicate that the CF3 group is electron-withdrawing at both the meta and para positions. This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon in benzaldehyde, making it more susceptible to nucleophilic attack.
Spectroscopic Evidence of Electronic Effects
The electronic influence of the CF3 group is readily observable in the spectroscopic data of trifluoromethyl-substituted benzaldehydes.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the carbonyl carbon in ¹³C NMR is a sensitive probe of its electronic environment. The electron-withdrawing CF3 group deshields the carbonyl carbon, causing a downfield shift (higher ppm value) compared to unsubstituted benzaldehyde.
Table 2: ¹³C NMR Carbonyl Chemical Shifts of Substituted Benzaldehydes
| Compound | Carbonyl Carbon Chemical Shift (δ, ppm) |
| Benzaldehyde | ~192.3 |
| 4-(Trifluoromethyl)benzaldehyde | ~191.1 |
| 3-(Trifluoromethyl)benzaldehyde | ~190.9 (estimated from 3-chlorobenzaldehyde) |
Infrared (IR) Spectroscopy
The position of the carbonyl (C=O) stretching vibration in the IR spectrum is also influenced by substituent effects. Electron-withdrawing groups increase the force constant of the C=O bond, leading to a higher vibrational frequency (wavenumber).
Table 3: Infrared C=O Stretching Frequencies of Substituted Benzaldehydes
| Compound | C=O Stretching Frequency (ν, cm⁻¹) |
| Benzaldehyde | ~1703 |
| 4-(Trifluoromethyl)benzaldehyde | ~1715 |
| 3-(Trifluoromethyl)benzaldehyde | ~1712 |
Impact on Reactivity in Key Organic Reactions
The enhanced electrophilicity of the carbonyl carbon in CF3-substituted benzaldehydes directly translates to increased reactivity in a variety of important organic transformations.
Nucleophilic Addition Reactions
The rate of nucleophilic addition to the carbonyl group is generally accelerated by the presence of an electron-withdrawing CF3 group. This is a direct consequence of the increased partial positive charge on the carbonyl carbon, which makes it a more potent electrophile.
A Technical Guide to the Solubility of Trifluoromethyl Biphenyl Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl biphenyls are a class of organic compounds of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group. Understanding the solubility of these compounds in various organic solvents is paramount for their synthesis, purification, formulation, and biological application. This technical guide provides a comprehensive overview of the known solubility characteristics of trifluoromethyl biphenyl compounds, outlines a detailed experimental protocol for the accurate determination of their solubility, and presents a framework for the systematic collection and presentation of solubility data. While publicly available quantitative solubility data is sparse, this guide equips researchers with the necessary tools and methodologies to generate reliable and reproducible solubility profiles for these important molecules.
Introduction: The Role of the Trifluoromethyl Group in Solubility
The introduction of a trifluoromethyl group onto a biphenyl scaffold dramatically alters its electronic and lipophilic properties, thereby influencing its solubility. The -CF3 group is highly electron-withdrawing and increases the lipophilicity of the molecule. This generally leads to enhanced solubility in non-polar and moderately polar aprotic solvents, while potentially reducing solubility in highly polar, protic solvents compared to their non-fluorinated biphenyl counterparts. However, the precise solubility in a given solvent is a complex interplay of factors including the position of the -CF3 group, the presence of other substituents, crystal lattice energy, and the specific intermolecular interactions between the solute and the solvent.
Due to the limited availability of comprehensive quantitative solubility data in the public domain, this guide focuses on providing a robust framework for the experimental determination of solubility.
Known Solubility of Trifluoromethyl Biphenyl Compounds
Quantitative solubility data for trifluoromethyl biphenyl compounds is not widely published. The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocols outlined in this guide to expand upon this dataset.
| Compound | Solvent(s) | Solubility | Temperature (°C) | Notes |
| 4-(Trifluoromethyl)-biphenyl | Ethanol, Ether, Chloroform | Soluble[1] | Not Specified | Qualitative observation.[1] |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of trifluoromethyl biphenyl compounds in organic solvents. This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Materials and Equipment
-
Trifluoromethyl biphenyl compound of interest
-
High-purity organic solvents (e.g., HPLC grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5 °C)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Alternatively, for gravimetric analysis: a vacuum oven and appropriately sized, pre-weighed collection vials.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the trifluoromethyl biphenyl compound to a vial. An excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required for the concentration to become stable.
-
-
Phase Separation:
-
After equilibration, cease shaking and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC: Analyze the diluted solution using a validated HPLC method to determine the concentration of the trifluoromethyl biphenyl compound. A calibration curve must be prepared using standard solutions of known concentrations.
-
Using UV-Vis Spectroscopy: If the compound has a suitable chromophore, determine its concentration using a UV-Vis spectrophotometer and a previously established calibration curve.
-
Gravimetric Method: If the solute is non-volatile, a known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed vial, and the mass of the residue can be determined.
-
-
Calculation of Solubility:
-
Calculate the solubility of the trifluoromethyl biphenyl compound in the solvent, expressed in units such as mg/mL, g/L, or mol/L.
-
Data Presentation
To ensure consistency and facilitate comparison across different studies, it is recommended to present the experimentally determined solubility data in a structured format.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
Visualizing the Workflow and Logical Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of a trifluoromethyl biphenyl compound.
Factors Influencing Solubility
The solubility of a trifluoromethyl biphenyl compound is a multifactorial property. The diagram below illustrates the interplay between solute, solvent, and external factors that collectively determine solubility.
Conclusion
This technical guide provides a foundational framework for understanding and determining the solubility of trifluoromethyl biphenyl compounds in organic solvents. While a comprehensive database of quantitative solubility is yet to be established, the detailed experimental protocol and data presentation standards outlined herein are intended to empower researchers to generate high-quality, comparable data. A systematic approach to measuring and reporting solubility will significantly benefit the scientific community, particularly those in drug development and materials science, by facilitating more efficient and informed use of these valuable compounds.
References
A Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde for Researchers and Drug Development Professionals
An In-depth Analysis of a Key Building Block in Medicinal Chemistry
Introduction
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. Its biphenyl scaffold, combined with the presence of a trifluoromethyl group, imparts unique physicochemical properties that are highly desirable in the field of drug discovery and materials science. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this versatile compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
While the user initially inquired about the "trichloromethyl" analogue, this appears to be a likely typographical error, as the "trifluoromethyl" counterpart is significantly more prevalent and relevant in the context of medicinal chemistry. This guide will focus on the trifluoromethyl derivative.
Commercial Availability
Several chemical suppliers offer this compound and its isomers. The availability, purity, and offered quantities vary among suppliers. Below is a summary of representative commercial sources.
| Supplier | Product Name | CAS Number | Purity | Quantity |
| Various Suppliers | This compound | 100036-64-4 | ≥95% | 1g, 5g, 10g |
| Various Suppliers | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | 223575-93-7 | ≥97% | 100mg, 250mg, 1g |
| Various Suppliers | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | 343604-24-0 | ≥98% (NMR) | 1g, 5g, 10g |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 3-bromobenzaldehyde and (3-(trifluoromethyl)phenyl)boronic acid.
Materials:
-
3-Bromobenzaldehyde
-
(3-(Trifluoromethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Below is a diagram illustrating the general workflow for the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Biphenyl derivatives are prevalent in a wide range of pharmacologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of these molecules.
The aldehyde functionality in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, it can be a precursor for the synthesis of chalcones, which have shown potential as cytotoxic agents against cancer cell lines.
While specific signaling pathways directly modulated by this compound are not yet extensively documented in publicly available literature, the broader class of benzaldehyde-containing compounds has been shown to impact various cellular signaling cascades. For example, benzaldehyde has been reported to suppress major signaling pathways activated in cancer cells, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, through the regulation of 14-3-3 family proteins.[2] This suggests that trifluoromethyl-substituted biphenyl aldehydes could be promising candidates for investigation as modulators of these critical cancer-related pathways.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of similar compounds.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The well-established Suzuki-Miyaura cross-coupling provides a reliable method for its preparation. While its specific biological activities and mechanisms of action are still under exploration, the known properties of the trifluoromethyl group and the biphenyl scaffold, coupled with the reactivity of the aldehyde functional group, make it a highly attractive starting point for the development of new therapeutic agents. Further research into the biological effects of this compound and its derivatives is warranted to fully elucidate their potential in drug discovery.
References
An In-depth Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific isomer, this guide leverages data from closely related compounds and established synthetic methodologies to offer a thorough understanding of its synthesis, properties, and potential applications.
Core Compound Properties
While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be derived from its chemical structure.
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O |
| Molecular Weight | 250.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-(3-(Trifluoromethyl)phenyl)benzaldehyde |
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Reaction
The most probable and widely employed method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon single bond between two aromatic rings, making it an ideal method for constructing the biphenyl scaffold. Two primary retrosynthetic pathways exist for this synthesis, both of which are detailed below.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on established Suzuki-Miyaura cross-coupling reactions for similar substrates. Optimization of specific parameters such as catalyst, ligand, base, solvent, and temperature may be required to achieve optimal yields.
Materials:
-
Aryl Halide (e.g., 3-Bromobenzaldehyde or 1-Bromo-3-(trifluoromethyl)benzene) (1.0 equiv)
-
Boronic Acid or Ester (e.g., (3-(Trifluoromethyl)phenyl)boronic acid or (3-Formylphenyl)boronic acid) (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, boronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst and ligand (if used) to the flask under a positive flow of inert gas.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Data
| Spectroscopic Data for 3-(Trifluoromethyl)benzaldehyde | |
| ¹H NMR | Expected signals in the aromatic region (7.5-8.2 ppm) and a singlet for the aldehyde proton (around 10.0 ppm). |
| ¹³C NMR | Expected signals for the aromatic carbons, the trifluoromethyl carbon (quartet), and the aldehyde carbonyl carbon (around 190 ppm). |
| IR (Infrared) | Characteristic C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹. C-F stretching vibrations are also expected. |
| Mass Spec (MS) | Molecular ion peak corresponding to its molecular weight. |
Potential Applications in Drug Discovery and Materials Science
The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Biphenyl scaffolds are also prevalent in many biologically active molecules. The combination of these two moieties in this compound makes it an attractive building block for the synthesis of novel therapeutic agents.
Derivatives of 3-(trifluoromethyl)benzaldehyde have shown potential as antitumor agents.[2] The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the construction of a diverse library of compounds for biological screening.
References
The Advent and Evolution of Trifluoromethylated Biphenyls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery and historical development of a particularly significant class of these compounds: trifluoromethylated biphenyls. From early classical coupling reactions to the advent of modern cross-coupling methodologies, this document traces the evolution of synthetic strategies, highlighting key breakthroughs and their impact on the accessibility and application of these valuable compounds. Detailed experimental protocols for seminal syntheses are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, logical and experimental workflows are visualized to offer a clear understanding of the historical and technological progression in this vital area of chemical synthesis.
Introduction: The Dawn of a Privileged Scaffold
The biphenyl moiety is a ubiquitous structural motif in a vast array of organic compounds, from natural products to pharmaceuticals and liquid crystals. Its rigid, planar structure provides a versatile scaffold for the precise spatial arrangement of functional groups. The introduction of the trifluoromethyl group, with its unique electronic properties, high lipophilicity, and metabolic stability, imparts profound changes to the parent biphenyl molecule. These alterations can dramatically enhance biological activity, improve pharmacokinetic profiles, and modify material properties, making trifluoromethylated biphenyls a highly sought-after class of compounds.
This guide delves into the historical journey of trifluoromethylated biphenyls, beginning with the early, often harsh, synthetic methods and progressing to the sophisticated and efficient catalytic systems used today.
Early Synthetic Endeavors: The Classical Coupling Era
The initial syntheses of biphenyls relied on classical name reactions that, while groundbreaking for their time, often suffered from harsh reaction conditions, low yields, and limited substrate scope. The application of these methods to the synthesis of trifluoromethylated biphenyls was a logical, albeit challenging, extension.
The Ullmann Reaction: A Copper-Mediated Genesis
The Ullmann reaction, first reported by Fritz Ullmann in 1901, provided one of the earliest methods for forming a biaryl bond through the copper-mediated coupling of two aryl halides.[1][2] This reaction was conceptually straightforward: heating an aryl halide with copper powder at high temperatures would yield the corresponding symmetrical biphenyl.
One of the earliest documented syntheses of a trifluoromethylated biphenyl utilizing this approach is the preparation of 4,4'-bis(trifluoromethyl)-biphenyl . While a 1949 publication by Bradsher and McDonald is a key early reference in the field of trifluoromethylated biphenyls, a 1954 patent provides a clear example of an Ullmann-type synthesis for this specific compound.
Table 1: Early Synthesis of 4,4'-bis(trifluoromethyl)-biphenyl via Ullmann Reaction
| Starting Material | Reagents | Conditions | Product | Yield | Melting Point (°C) | Reference |
| p-Bromobenzotrifluoride | Magnesium, Anhydrous Silver Bromide, Ether | Stirred overnight, followed by filtration and workup | 4,4'-bis(trifluoromethyl)-biphenyl | Not explicitly stated | 91-92 | [2] |
| 2,2'-Diamino-4,4'-bis(trifluoromethyl)-biphenyl | Diazotization followed by reduction | Not specified | 4,4'-bis(trifluoromethyl)-biphenyl | 27.6% | 93-94.5 | [2] |
Experimental Protocol: Synthesis of 4,4'-bis(trifluoromethyl)-biphenyl (Based on the 1954 Patent)[2]
Method A: From p-Bromobenzotrifluoride
-
A Grignard reagent is prepared from 6.2 g of p-bromobenzotrifluoride and 0.67 g of magnesium turnings in 50 cc of dry ether in the usual manner.
-
To this Grignard complex, 6.2 g of anhydrous silver bromide is added.
-
The mixture is stirred overnight and then filtered.
-
The filtrate is washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide, and finally with water.
-
The organic layer is separated, and the ether is evaporated.
-
The crude product (3 g, melting point 75-85 °C) is recrystallized from water and methanol to yield the final pure product with a melting point of 91-92 °C.
Method B: From 2,2'-Diamino-4,4'-bis(trifluoromethyl)-biphenyl
-
5 g of 2,2'-diamino-4,4'-bis(trifluoromethyl)-biphenyl is diazotized.
-
The resulting diazonium salt is subjected to conditions that result in the formation of the biphenyl.
-
The crude product is filtered and steam distilled to yield 1.25 g (27.6%) of 4,4'-bis(trifluoromethyl)-biphenyl as colorless crystals with a melting point of 82-87 °C.
-
Crystallization from methanol-water affords colorless plates with a melting point of 93-94.5 °C.
The Gomberg-Bachmann Reaction: A Radical Approach
Another classical method, the Gomberg-Bachmann reaction, reported in 1924, offered a pathway to unsymmetrical biphenyls.[3] This reaction proceeds through the base-promoted coupling of an aryl diazonium salt with an aromatic compound, involving an aryl radical intermediate. While versatile, the original procedure was often plagued by low yields and the formation of side products. The application of this reaction to trifluoromethyl-substituted anilines provided an early route to unsymmetrical trifluoromethylated biphenyls.
Table 2: Representative Gomberg-Bachmann Reaction for Biphenyl Synthesis
| Diazonium Component | Arene Component | Conditions | Product | Typical Yields | Reference |
| Aryl Diazonium Salt | Benzene | Base | Biaryl | < 40% | [3] |
The Modern Era: The Rise of Catalytic Cross-Coupling
The latter half of the 20th century witnessed a paradigm shift in the synthesis of biaryls with the development of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and a significantly broader substrate scope compared to their classical predecessors.
The Suzuki-Miyaura Coupling: A Versatile Workhorse
The Suzuki-Miyaura reaction, developed in the late 1970s, has become one of the most powerful and widely used methods for the construction of C-C bonds, including the formation of biaryls. The reaction involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids have made the Suzuki-Miyaura coupling the go-to method for the synthesis of trifluoromethylated biphenyls in both academic and industrial settings.
Table 3: Representative Modern Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | Water:Dioxane | Average 78% | [1] |
Experimental Protocol: General Technique for Synthesis of Difluorinated Biphenyl Compounds via Suzuki-Miyaura Coupling[1]
-
In a pressure tube, add the starting material 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the respective arylboronic acid (0.777 mmol), K3PO4 (0.164 g, 0.777 mmol), and Pd(PPh3)4 (0.0089 g, 1.5 mol %).
-
Add a water:dioxane mixture (1:3 v/v ratio).
-
Heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, purify the desired product using column chromatography on silica gel with a solvent system of n-hexane and ethyl acetate.
-
Dry the obtained compound before characterization.
Visualizing the Synthetic Evolution
The progression from classical to modern synthetic methods for trifluoromethylated biphenyls can be visualized as a move from harsh, stoichiometric reactions to milder, catalytic cycles.
Figure 1: Evolution of synthetic methodologies for biphenyl synthesis.
The Impact on Drug Discovery and Materials Science
The increasing availability of trifluoromethylated biphenyls, driven by these synthetic advancements, has had a profound impact on various scientific disciplines. In medicinal chemistry, the trifluoromethyl-biphenyl scaffold is present in numerous drug candidates and approved pharmaceuticals. The CF3 group can act as a bioisostere for other groups, enhance binding affinity to target proteins, and block metabolic pathways, thereby improving the overall efficacy and safety of a drug molecule.
In materials science, the unique electronic and physical properties of trifluoromethylated biphenyls have been exploited in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
Conclusion and Future Outlook
The journey of trifluoromethylated biphenyls from laboratory curiosities to indispensable building blocks in modern science is a testament to the relentless progress of synthetic organic chemistry. The early, often challenging, syntheses paved the way for the development of robust and versatile catalytic methods that have made these compounds readily accessible. As our understanding of the unique properties imparted by the trifluoromethyl group continues to grow, so too will the demand for innovative and efficient methods to synthesize trifluoromethylated biphenyls with ever-increasing complexity and precision. The future of this field will likely focus on the development of even more sustainable and atom-economical synthetic routes, as well as the exploration of novel applications in emerging areas of science and technology.
References
Methodological & Application
Application Note and Protocol: Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde via Suzuki Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds.[1] These structures are prevalent in a wide array of pharmaceuticals and functional materials. This document provides a detailed protocol for the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, a key intermediate in organic synthesis, utilizing a palladium-catalyzed Suzuki coupling reaction.[2] The trifluoromethyl group is a significant substituent in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity.[3]
The described protocol is based on established methodologies for Suzuki-Miyaura couplings of functionalized and electron-deficient aryl halides.[4][5] The reaction couples 3-formylphenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 equiv)
-
3-Formylphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-(trifluoromethyl)benzene (1.0 equiv), 3-formylphenylboronic acid (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), Sphos (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of similar substrates, which can be used to estimate the expected outcomes for the synthesis of this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-3-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [5] |
| 2 | 4-Bromobenzaldehyde | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 | [6] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C (0.44) | - | K₂CO₃ | DMF/H₂O | 110 | >95 (conversion) | [7] |
| 4 | 2-Bromo-1,3-bis(trifluoromethyl)benzene | (4-Formylphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 77 | [6] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Trifluoromethyl Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions are the cornerstone for the efficient synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for three key palladium-catalyzed methodologies: Suzuki-Miyaura, Negishi, and Stille couplings, for the synthesis of trifluoromethyl biphenyls.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. Its advantages include mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[1]
Application Note: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl
This protocol details the synthesis of 4-cyano-4'-(trifluoromethyl)biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile and 4-(trifluoromethyl)phenylboronic acid.[1]
Reaction Scheme:
Experimental Protocol[1]
Materials:
-
4-bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Toluene (10 mL)
-
2 M aqueous solution of potassium carbonate (K₂CO₃) (2.0 mL, 4.0 mmol)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask, add 4-bromobenzonitrile, 4-(trifluoromethyl)phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Under an inert atmosphere (e.g., nitrogen or argon), add toluene and the 2 M aqueous solution of potassium carbonate.
-
Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous layer and wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-cyano-4'-(trifluoromethyl)biphenyl as a solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling to synthesize various fluorinated biphenyl derivatives.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (4) | Toluene/H₂O | 80-90 | 4-6 | High (not specified) | [1] |
| 1-Bromo-3,4-difluorobenzene | 4-(tert-Butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | 8.5 | 77 | [2] |
| 1-Bromo-3,4-difluorobenzene | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | 8.5 | 79 | [2] |
Diagrams
II. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is particularly useful for its high reactivity and functional group tolerance.
Application Note: One-Pot Synthesis of 2-Trifluoromethyl-4'-cyanobiphenyl
This protocol describes a one-pot Negishi cross-coupling reaction where the arylzinc reagent is generated in situ from 2-trifluoromethyl-1-iodobenzene, followed by coupling with 4-cyanobromobenzene.
Reaction Scheme:
Experimental Protocol
Materials:
-
Zinc dust (3.0 equiv)
-
Lithium chloride (LiCl) (3.0 equiv)
-
1,2-Dibromoethane (5 mol%)
-
Trimethylsilyl chloride (1 mol%)
-
2-Trifluoromethyl-1-iodobenzene (1.0 mmol)
-
4-Cyanobromobenzene (0.8 equiv)
-
PEPPSI-IPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)
-
Tetrahydrofuran (THF)
Procedure:
-
Activate zinc dust by heating with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (1 mol%) in THF.
-
To the activated zinc, add a solution of 2-trifluoromethyl-1-iodobenzene in THF at 25 °C and stir until the formation of the organozinc reagent is complete (monitored by GC of a hydrolyzed aliquot).
-
Add a solution of 4-cyanobromobenzene in THF, followed by the PEPPSI-IPr catalyst.
-
Stir the reaction mixture at 25 °C for 15 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table presents data for the one-pot Negishi coupling of various in situ generated organozinc reagents with aryl halides.
| Aryl Iodide | Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Trifluoromethyl-1-iodobenzene | 4-Cyanobromobenzene | PEPPSI-IPr | THF | 25 | 15 | 97 |
| Ethyl 4-iodobenzoate | 4-Bromobenzonitrile | PEPPSI-IPr | THF | 25 | 2 | 91 |
| 4-Iodoanisole | 4-Chlorobenzonitrile | PEPPSI-IPr | THF | 50 | 20 | 85 |
Diagrams
III. Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. However, the toxicity of tin compounds is a significant drawback.
Application Note: One-Pot Hydrostannation/Stille Coupling for the Synthesis of a Trifluoromethylated Enone
This protocol describes a one-pot procedure that combines a palladium-catalyzed hydrostannation of an alkyne to form a vinylstannane in situ, followed by a Stille coupling with 4-trifluoromethylbenzoyl chloride to produce a trifluoromethylated α,β-unsaturated ketone, a biphenyl analogue.[3]
Reaction Scheme:
Experimental Protocol[3]
Materials:
-
Alkyne (1.0 equiv)
-
4-Trifluoromethylbenzoyl chloride (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (as precatalyst)
-
Tri(2-furyl)phosphine (ligand)
-
Trimethyltin fluoride (Me₃SnF)
-
Polymethylhydrosiloxane (PMHS)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
To a solution of the alkyne and 4-trifluoromethylbenzoyl chloride in the anhydrous solvent, add the palladium precatalyst and the phosphine ligand.
-
Add trimethyltin fluoride and polymethylhydrosiloxane.
-
Heat the reaction mixture to 65 °C and stir for 6-10 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data Summary
The following table provides data for the one-pot hydrostannation/Stille coupling with various acid chlorides.
| Alkyne | Acid Chloride | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Octyne | 4-Trifluoromethylbenzoyl chloride | Pd₂(dba)₃ / P(2-furyl)₃ | THF | 65 | 8 | Moderate (not specified) |[3] | | Phenylacetylene | Benzoyl chloride | Pd₂(dba)₃ / P(2-furyl)₃ | THF | 65 | 6 | 92 |[3] | | 1-Hexyne | 4-Methoxybenzoyl chloride | Pd₂(dba)₃ / P(2-furyl)₃ | Toluene | 65 | 10 | 85 |[3] |
Diagrams
Conclusion
The Suzuki-Miyaura, Negishi, and Stille reactions are powerful palladium-catalyzed methods for the synthesis of trifluoromethyl biphenyls. The choice of reaction depends on factors such as the availability of starting materials, functional group tolerance, and considerations regarding the toxicity of reagents. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.
References
Application Notes and Protocols for the Formylation of Trifluoromethyl Biphenyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of trifluoromethyl biphenyl carboxaldehydes, focusing on the challenges of direct formylation via the Vilsmeier-Haack reaction and presenting a more viable synthetic alternative. Detailed protocols, quantitative data on the biological activity of these compounds, and relevant signaling pathways are included to support research and development in medicinal chemistry.
Introduction: The Challenge of Vilsmeier-Haack Formylation on Deactivated Rings
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt formed from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.
However, the presence of strongly electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group, on the aromatic ring significantly deactivates it towards electrophilic attack. This deactivation makes the Vilsmeier-Haack formylation of trifluoromethyl biphenyls a challenging transformation, often resulting in low to no yield under standard conditions. The electron density of the biphenyl system is insufficient to react with the relatively weak Vilsmeier electrophile. While harsher reaction conditions (e.g., higher temperatures) can be employed, they often lead to decomposition and the formation of multiple byproducts.
Due to these limitations, alternative synthetic strategies are generally preferred for the preparation of trifluoromethyl biphenyl carboxaldehydes. The most prominent and effective of these is the Suzuki-Miyaura cross-coupling reaction.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and highly efficient palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide. This method is well-suited for the synthesis of trifluoromethyl biphenyl carboxaldehydes as it is tolerant of a wide range of functional groups and is less sensitive to the electronic effects of substituents on the aromatic rings.
The general strategy involves the coupling of a suitably substituted bromobenzaldehyde with a trifluoromethylphenylboronic acid, or vice versa.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4'-(Trifluoromethyl)biphenyl-4-carboxaldehyde
This protocol describes the synthesis of 4'-(trifluoromethyl)biphenyl-4-carboxaldehyde from 4-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.
Materials:
-
4-Bromobenzaldehyde
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-(trifluoromethyl)biphenyl-4-carboxaldehyde.
-
| Reactant/Reagent | Molar Equiv. | Purpose |
| 4-Bromobenzaldehyde | 1.0 | Aryl halide coupling partner |
| 4-(Trifluoromethyl)phenylboronic acid | 1.2 | Organoboron coupling partner |
| Palladium(II) acetate | 0.02 | Catalyst precursor |
| Triphenylphosphine | 0.08 | Ligand |
| Sodium carbonate | 2.0 | Base |
| Toluene/Ethanol/Water | - | Solvent system |
Applications in Drug Development: Targeting the Hedgehog Signaling Pathway
Trifluoromethyl biphenyl scaffolds are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] Biphenyl carboxaldehyde derivatives, in particular, have been investigated for a range of biological activities, including as antimicrobial and anti-inflammatory agents.[2][3]
A key application of compounds containing the trifluoromethyl biphenyl moiety is the inhibition of the Hedgehog (Hh) signaling pathway .[4] Aberrant activation of the Hh pathway is implicated in the development and progression of several types of cancer, making it a prime target for therapeutic intervention.[3][4]
The Hedgehog Signaling Pathway and its Inhibition
The Hedgehog pathway is a crucial signaling cascade in embryonic development and adult tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the "off" state, PTCH1 inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell growth and survival.[5][6]
Small molecule inhibitors that target key components of this pathway, such as SMO, are a major focus of cancer drug discovery. Vismodegib, the first FDA-approved Hh pathway inhibitor, functions by binding to and inhibiting SMO.[7]
Caption: Inhibition of the Hedgehog signaling pathway by targeting SMO.
Quantitative Data: Biological Activity
While specific quantitative data for trifluoromethyl biphenyl carboxaldehydes as Hh inhibitors is emerging, related structures have shown potent activity. For example, a series of 4-(2-pyrimidinylamino)benzamides containing a trifluoromethyl group were developed as Hh signaling pathway inhibitors, with some derivatives showing significantly more potent activity than the positive control, vismodegib.[4]
| Compound Class | Target | Activity (Example) | Reference |
| Trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides | Hedgehog Pathway (Gli-luciferase reporter assay) | Compound 13d : IC₅₀ = 1.44 nM | [4] |
| Biphenylcarboxamide derivatives | Platelet-Activating Factor (PAF) Antagonist | >55% inhibition of PAF-induced bronchoconstriction in vivo | [5] |
| Biphenyl-4-carboxylic acid thiazolidinone amides | Anti-inflammatory (Carrageenan-induced paw edema) | Significant activity at 10 mg/kg | [3] |
These findings underscore the potential of the trifluoromethyl biphenyl scaffold as a privileged structure in the design of novel therapeutics. The aldehyde functionality serves as a versatile synthetic handle for the elaboration into a wide variety of pharmacologically active molecules.
Conclusion
The Vilsmeier-Haack formylation is not a suitable method for the synthesis of trifluoromethyl biphenyl carboxaldehydes due to the strong deactivating nature of the -CF₃ group. A more robust and reliable synthetic approach is the Suzuki-Miyaura cross-coupling, for which a detailed protocol is provided. The resulting trifluoromethyl biphenyl carboxaldehydes are valuable intermediates in drug discovery, particularly for the development of inhibitors of the Hedgehog signaling pathway, a key target in oncology. The unique properties conferred by the trifluoromethyl group make this class of compounds highly attractive for further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog signalling pathway inhibitors as cancer suppressing agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for CF3-Biphenyl-Carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4'-(trifluoromethyl)biphenyl-3-carbaldehyde, a versatile building block in medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, make this scaffold a valuable starting point for the synthesis of novel therapeutic agents.[1][2][3]
Application Note 1: Synthesis of Chalcone Derivatives as Antimicrobial Agents
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known for their broad range of biological activities, including antimicrobial properties.[1] The incorporation of a trifluoromethyl-biphenyl moiety is anticipated to enhance the antimicrobial potency of the resulting chalcone derivatives.
A general synthetic route to these chalcones involves the Claisen-Schmidt condensation of an appropriate acetophenone with 4'-(trifluoromethyl)biphenyl-3-carbaldehyde in the presence of a base.[1]
Quantitative Data Summary
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |
| 13 | Staphylococcus aureus | 15.6 |
| 14 | Staphylococcus aureus | 7.81 |
Table 1: Antimicrobial activity of trifluoromethyl-substituted chalcone analogs.[1]
Experimental Protocol: Synthesis of (E)-3-(4-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (Analogous Chalcone 14)[1]
Materials:
-
2,4,6-trimethoxyacetophenone
-
4-(Trifluoromethyl)benzaldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (50%)
-
Hydrochloric Acid (10%)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2,4,6-trimethoxyacetophenone (1 equivalent) in ethanol, add 4-(trifluoromethyl)benzaldehyde (1 equivalent).
-
Slowly add aqueous potassium hydroxide solution (50%) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure chalcone.
Caption: General workflow for the synthesis of chalcone derivatives.
Application Note 2: Synthesis of Schiff Base Derivatives for Biological Screening
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant biological activities. The imine or azomethine group (-C=N-) is a key pharmacophore. The synthesis of Schiff bases from 4'-(trifluoromethyl)biphenyl-3-carbaldehyde and various primary amines provides a library of compounds for screening against different biological targets.
Experimental Protocol: General Synthesis of Schiff Bases
Materials:
-
4'-(Trifluoromethyl)biphenyl-3-carbaldehyde
-
Appropriate primary amine (e.g., substituted anilines)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 4'-(trifluoromethyl)biphenyl-3-carbaldehyde (1 equivalent) in ethanol or methanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Caption: A typical workflow for screening a compound library.
Application Note 3: Utilization in Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde functionality of 4'-(trifluoromethyl)biphenyl-3-carbaldehyde makes it an excellent substrate for Wittig and Horner-Wadsworth-Emmons reactions to generate various alkene derivatives.[4] These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon double bonds, which are present in numerous biologically active molecules. This approach can be used to synthesize analogs of natural products or other bioactive compounds where a biphenyl moiety is desired to enhance pharmacokinetic properties.
Experimental Protocol: General Wittig Reaction
Materials:
-
A suitable phosphonium ylide (prepared from the corresponding phosphonium salt and a base)
-
4'-(Trifluoromethyl)biphenyl-3-carbaldehyde
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium, sodium hydride) to generate the ylide.
-
Stir the mixture until the characteristic color of the ylide appears.
-
Add a solution of 4'-(trifluoromethyl)biphenyl-3-carbaldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. acgpubs.org [acgpubs.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Trifluoromethyl-Biphenyl Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of trifluoromethyl groups into drug candidates is a cornerstone of modern medicinal chemistry. The unique electronic properties of the trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. When combined with a biphenyl scaffold, which provides a versatile three-dimensional framework for interacting with protein binding sites, these compounds become powerful tools in drug discovery.
While the specific compound 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is not extensively characterized in publicly available literature, its structural motifs are present in numerous potent and selective inhibitors of key signaling proteins. This document will use a well-documented kinase inhibitor, HS-276 , which targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1), as a representative example to illustrate the application of such compounds in drug discovery.
Featured Compound as a Case Study: HS-276, a Selective TAK1 Inhibitor
TAK1 is a crucial kinase in the signaling pathways of major inflammatory cytokines like TNF-α and IL-1, making it a prime target for anti-inflammatory and anti-cancer therapeutics.[1][2] HS-276 is an orally bioavailable and highly selective inhibitor of TAK1.[3][4]
Quantitative Data: Kinase Inhibition Profile of HS-276
The following table summarizes the inhibitory activity of HS-276 against TAK1 and a panel of other kinases, demonstrating its high potency and selectivity.
| Kinase Target | IC50 (nM) | Reference |
| TAK1 | 8 | [3] |
| CLK2 | 29 | [3] |
| GCK | 33 | [3] |
| ULK2 | 63 | [3] |
| MAP4K5 | 124 | [3] |
| IRAK1 | 264 | [3] |
| NUAK | 270 | [3] |
| CSNK1G2 | 809 | [3] |
| CAMKKβ-1 | 1280 | [3] |
| MLK1 | 5585 | [3] |
Cellular Activity of HS-276
HS-276 effectively suppresses the production of pro-inflammatory cytokines in cellular models.
| Cytokine | Cell Line | Stimulant | IC50 (nM) | Reference |
| TNF | THP-1 macrophages | LPS | 138 | [5] |
| IL-6 | THP-1 macrophages | LPS | 201 | [5] |
| IL-1β | THP-1 macrophages | LPS | 234 | [5] |
Signaling Pathway
The diagram below illustrates the central role of TAK1 in mediating inflammatory signals from TNF-α and IL-1β receptors, leading to the activation of NF-κB and MAPK pathways. Inhibition of TAK1 by compounds like HS-276 blocks these downstream effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.[6][7]
Objective: To determine the IC50 value of a test compound against TAK1 kinase.
Materials:
-
Recombinant TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compound (e.g., HS-276) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 2 µL of TAK1/TAB1 enzyme solution (concentration to be optimized, e.g., 15 ng per well). For the "no enzyme" blank, add 2 µL of kinase assay buffer.
-
Add 2 µL of a substrate/ATP mixture (e.g., containing MBP and 10 µM ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This protocol outlines a method to assess the efficacy of a TAK1 inhibitor in a cellular context.
Objective: To measure the dose-dependent inhibition of TNF-α production by a test compound in LPS-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., HS-276) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48-72 hours.
-
-
Compound Treatment:
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Add serial dilutions of the test compound to the wells. Incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Add LPS to a final concentration of 100 ng/mL to all wells except for the vehicle control.
-
Incubate for 6-18 hours.
-
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The trifluoromethyl-biphenyl scaffold is a privileged structure in modern drug discovery, particularly for the development of kinase inhibitors. As exemplified by the potent and selective TAK1 inhibitor HS-276, compounds bearing these motifs can effectively modulate key signaling pathways implicated in disease. The protocols provided herein offer a foundational framework for the in vitro and cellular characterization of such compounds, enabling researchers to assess their therapeutic potential.
References
- 1. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. promega.jp [promega.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Derivatization of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a versatile bifunctional molecule containing a reactive aldehyde group and a biphenyl scaffold decorated with a trifluoromethyl group. The presence of the trifluoromethyl moiety can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making this scaffold particularly attractive for the development of novel pharmaceuticals and agrochemicals.[1][2] The aldehyde functionality serves as a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. This document provides detailed protocols for key derivatization reactions of this compound, including reductive amination, Wittig olefination, and the synthesis of pyrimidine-containing heterocycles. Potential applications of the resulting derivatives in cancer and herbicide research are also discussed.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of aromatic aldehydes, including analogues of this compound. This data is provided to offer an expected range of yields and reaction conditions.
Table 1: Representative Data for Reductive Amination of Aromatic Aldehydes
| Amine Reactant | Reducing Agent | Solvent | Reaction Time | Yield (%) | Product Characterization | Reference (Analogous Reactions) |
| Aniline | NaBH(OAc)₃ | Dichloromethane | 4h | 85 | ¹H NMR, ¹³C NMR, MS | General protocol adaptation |
| Benzylamine | NaBH₄ | Methanol | 2h | 92 | ¹H NMR, ¹³C NMR, MS | General protocol adaptation |
| Morpholine | NaBH(OAc)₃ | 1,2-Dichloroethane | 12h | 78 | ¹H NMR, ¹³C NMR, MS | General protocol adaptation |
| Ammonia | H₂/Rh catalyst | Methanol | 3h | 98 (selectivity) | GC-MS | [3][4] |
Table 2: Representative Data for Wittig Reaction of Aromatic Aldehydes
| Phosphorus Ylide | Base | Solvent | Reaction Time | Yield (%) | Product Characterization | Reference (Analogous Reactions) |
| (Triphenylphosphoranylidene)acetonitrile | - | Dichloromethane | 2h | >95 | ¹H NMR, ¹³C NMR | [5][6] |
| Methyltriphenylphosphonium bromide | t-BuOK | THF | 18h | 24-99 | ¹H NMR, MS | [7] |
| Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | 30 min | ~70-80 | ¹H NMR, IR | [8][9] |
Table 3: Representative Data for Heterocycle Synthesis from Aromatic Aldehydes
| Reaction Type | Reagents | Catalyst/Conditions | Yield (%) | Product Characterization | Reference (Analogous Reactions) |
| Pyrimidine Synthesis | Chalcone, Guanidine HCl | NaH, DMF, 80°C | 60-75 | ¹H NMR, ¹³C NMR, MS | [10][11][12][13] |
| Pyridazinone Synthesis | Mucochloric acid, Hydrazine | Acetic acid, reflux | ~70 | ¹H NMR, MS | [14] |
Experimental Protocols
The following are detailed experimental protocols for the derivatization of this compound. These protocols are based on established methods for analogous aromatic aldehydes and can be adapted as necessary.
Protocol 1: Reductive Amination - Synthesis of N-Benzyl-1-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
This protocol describes the synthesis of a secondary amine derivative via reductive amination using sodium borohydride.
Materials:
-
This compound
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine.
Expected Product Characterization:
-
¹H NMR: Appearance of a new singlet or AB quartet corresponding to the benzylic CH₂ group and the disappearance of the aldehyde proton signal.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.
Protocol 2: Wittig Reaction - Synthesis of 3-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acrylonitrile
This protocol details the conversion of the aldehyde to an α,β-unsaturated nitrile using a stabilized phosphorus ylide.[5][6][15]
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) in a round-bottom flask.
-
Add (Triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Expected Product Characterization:
-
¹H NMR: Appearance of new vinyl proton signals and the disappearance of the aldehyde proton signal. The coupling constant between the vinyl protons can help determine the stereochemistry (E or Z).
-
IR: Appearance of a C≡N stretching frequency around 2220 cm⁻¹.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.
Protocol 3: Heterocycle Synthesis - Synthesis of a Pyrimidine Derivative
This protocol outlines a potential pathway for the synthesis of a pyrimidine derivative, which often involves the initial formation of a chalcone followed by cyclization.[10][11][12]
Step 3a: Synthesis of the Chalcone Intermediate
-
In a flask, dissolve this compound (1.0 eq) and an appropriate acetophenone derivative (e.g., acetophenone, 1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with stirring at room temperature.
-
Continue stirring for 2-4 hours, during which a precipitate may form.
-
Collect the solid by filtration, wash with cold ethanol and water, and dry to obtain the chalcone intermediate.
Step 3b: Synthesis of the Pyrimidine
-
To a solution of the chalcone from Step 3a (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add guanidine hydrochloride (1.5 eq) and a base such as sodium hydride (NaH, 2.0 eq) at 0°C.
-
After stirring for 30 minutes at 0°C, heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Expected Product Characterization:
-
¹H NMR: Disappearance of the α,β-unsaturated ketone protons of the chalcone and the appearance of new aromatic signals corresponding to the pyrimidine ring.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the pyrimidine derivative.
Mandatory Visualization
Caption: Experimental workflows for the derivatization of this compound.
Potential Applications and Biological Relevance
Derivatives of the 3'-(trifluoromethyl)-[1,1'-biphenyl] scaffold have shown promise in several areas of drug discovery and agrochemical research.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of biphenyl derivatives.[1] Some biphenyl-containing compounds have been investigated as inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[16] Interestingly, recent research has shown that certain biphenyl derivatives can induce apoptosis in cancer cells through non-immune pathways by targeting cytoplasmic PD-L1, which in turn inhibits the AKT/mTOR signaling pathway.[16][17] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle arrest.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu.eg [bu.edu.eg]
- 11. heteroletters.org [heteroletters.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde as a key intermediate in the synthesis of novel agrochemicals. The presence of the trifluoromethyl group and the biphenyl scaffold are known to impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and potent biological activity. This document outlines synthetic protocols for creating diverse chemical libraries from this building block and presents available data on the biological activities of structurally related compounds.
Overview of Agrochemical Potential
The unique structural features of this compound make it an attractive starting material for the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The trifluoromethylphenyl moiety is a common substructure in several commercial herbicides that act by inhibiting phytoene desaturase (PDS). The biphenyl structure is also prevalent in various pesticides, contributing to their binding affinity with target proteins.
The aldehyde functionality of this building block offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives such as oximes, hydrazones, and chalcones. These derivatives have been shown to exhibit a broad spectrum of biological activities.
Synthesis of this compound
The synthesis of the title building block can be achieved via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromobenzaldehyde
-
3-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Synthesis of Agrochemical Derivatives
The aldehyde group of this compound is a versatile functional group for the synthesis of various agrochemical candidates.
Oxime Ether Derivatives
Oxime ethers are a known class of compounds with fungicidal and insecticidal properties.[1]
-
Oxime Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or pyridine (1.2 eq).
-
Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude oxime.
-
-
O-Alkylation (Etherification):
-
Dissolve the crude oxime (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add a base such as potassium carbonate or sodium hydride (1.2 eq) and stir for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the final oxime ether derivative by column chromatography.
-
Hydrazone Derivatives
Hydrazones are another class of compounds that have shown a wide range of biological activities, including insecticidal and fungicidal effects.[2][3]
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or reflux for a few hours. The product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold solvent, and dry to obtain the pure hydrazone derivative. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.
Chalcone Derivatives
Chalcones are precursors to flavonoids and have demonstrated a variety of biological activities, including antifungal and insecticidal properties.[4][5]
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone) (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC). A precipitate usually forms.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Biological Activity Data (Representative Examples)
While specific data for derivatives of this compound is limited in publicly available literature, the following tables summarize the activity of structurally related compounds, providing a basis for predicting the potential of new derivatives.
Table 1: Herbicidal Activity of Trifluoromethyl-Containing Phytoene Desaturase (PDS) Inhibitors
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Pyridazinone Derivative | Echinochloa crus-galli | % Inhibition (10 µg/mL) | >90% | [4] |
| Pyridazinone Derivative | Brassica napus | % Inhibition (10 µg/mL) | >90% | [4] |
| Ketomorpholine Derivative | Phytoene Desaturase (in vitro) | I₅₀ | ~1 µM | [6] |
Table 2: Fungicidal Activity of Related Trifluoromethylphenyl and Oxime Ether Derivatives
| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Trifluoromethylphenyl Amide | Colletotrichum acutatum | MIC | < 50 | [7] |
| Aromatic Amide Oxime Ether | Rhizoctonia solani | EC₅₀ | 0.07 | [8] |
| Trifluoromethyl Chalcone | Candida albicans | MIC | 15.6 | [9] |
Table 3: Insecticidal Activity of Related Trifluoromethylphenyl Derivatives
| Compound Class | Insect Species | Activity Metric | Value | Reference |
| Trifluoromethylphenyl Amide | Aedes aegypti (larvae) | LC₅₀ | 2.53 µM | [6] |
| Biphenylcarboxamidine | Spodoptera littoralis | LC₅₀ | 113.86 ppm | [10] |
Proposed Mechanism of Action for Herbicidal Derivatives
Derivatives of this compound are promising candidates for herbicides targeting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.
Inhibition of PDS leads to the accumulation of its substrate, phytoene. This disrupts the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photooxidation. The resulting damage to the photosynthetic apparatus ultimately leads to bleaching and plant death.[11]
Conclusion
This compound is a high-potential building block for the synthesis of a new generation of agrochemicals. Its versatile aldehyde functionality allows for the creation of diverse chemical libraries of oximes, hydrazones, chalcones, and other derivatives. The trifluoromethyl and biphenyl moieties are key pharmacophores that can impart potent herbicidal, fungicidal, and insecticidal activities. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising intermediate in the discovery and development of novel crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4 H-1,2,4-triazol-3-yl) Methanols as Potent Phytoene Desaturase Inhibitors through Virtual Screening and Structure Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Aromatic Amide Derivatives Bearing Oxime Ethers Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Trifluoromethyl Biphenyl-Based Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from trifluoromethyl biphenyl scaffolds. The unique electronic properties imparted by the trifluoromethyl group make these biphenyl derivatives attractive core structures for the development of novel fluorescent sensors for bioimaging and other applications.
Introduction to Trifluoromethyl Biphenyl Fluorescent Probes
Trifluoromethyl biphenyls serve as a robust platform for the design of fluorescent probes due to their inherent photostability and the electron-withdrawing nature of the trifluoromethyl (-CF3) group. This feature can be exploited to create "push-pull" type fluorophores, where the trifluoromethyl biphenyl acts as an acceptor moiety. By strategically introducing electron-donating groups, it is possible to modulate the intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive fluorescent probes. These probes can be designed as "turn-on" sensors that exhibit enhanced fluorescence upon interaction with a specific analyte, making them highly valuable for biological imaging with a high signal-to-noise ratio.
Synthesis of Trifluoromethyl Biphenyl Scaffolds
The synthesis of the core trifluoromethyl biphenyl structure is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This versatile reaction allows for the efficient formation of the biphenyl C-C bond from readily available starting materials.
General Synthetic Scheme: Suzuki-Miyaura Coupling
A common route to a key intermediate, 4-cyano-4'-(trifluoromethyl)biphenyl, is illustrated below. This intermediate can be further functionalized to generate a variety of fluorescent probes.
Caption: Suzuki-Miyaura coupling for trifluoromethyl biphenyl synthesis.
Detailed Experimental Protocol: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl
This protocol outlines a robust method for the synthesis of a key trifluoromethyl biphenyl intermediate.
Materials:
-
4-bromobenzonitrile
-
4-(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-cyano-4'-(trifluoromethyl)biphenyl as a solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Design and Synthesis of a "Turn-On" Fluorescent Probe
The trifluoromethyl biphenyl scaffold can be functionalized to create a "turn-on" fluorescent probe. A common strategy involves introducing a recognition moiety that quenches the fluorescence of the fluorophore in its free state. Upon binding to the target analyte, a conformational or electronic change occurs, leading to a significant increase in fluorescence intensity.
Signaling Pathway: Photoinduced Electron Transfer (PeT) Quenching
A widely used mechanism for "turn-on" probes is Photoinduced Electron Transfer (PeT). In the "off" state, an electron-rich recognition unit can donate an electron to the excited fluorophore, quenching its fluorescence. Interaction with the analyte can inhibit this PeT process, thus "turning on" the fluorescence.
Caption: PeT mechanism for a "turn-on" fluorescent probe.
Application Notes: Bioimaging with a Trifluoromethyl Biphenyl-Based Probe
While specific protocols will vary depending on the probe and the biological target, the following provides a general workflow for cellular imaging.
Experimental Workflow: Cellular Imaging
Caption: General workflow for cellular imaging with a fluorescent probe.
Protocol: General Procedure for Live Cell Imaging
Materials:
-
Live cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes
-
Trifluoromethyl biphenyl-based fluorescent probe (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Analyte of interest (if applicable)
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight in a CO2 incubator.
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a predetermined time (e.g., 30-60 minutes) at 37 °C in a CO2 incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging (Baseline): Add fresh cell culture medium and acquire baseline fluorescence images using the microscope.
-
Analyte Addition (Optional): If studying the response to a specific analyte, add a solution of the analyte to the cells and acquire images over time to monitor changes in fluorescence.
-
Image Analysis: Analyze the acquired images to quantify changes in fluorescence intensity in different cellular compartments.
Quantitative Data Summary
The photophysical properties of fluorescent probes are crucial for their application. The following table provides a template for summarizing key quantitative data for a newly synthesized trifluoromethyl biphenyl-based probe.
| Property | Value | Conditions |
| Absorption Max (λabs) | e.g., 350 nm | In PBS buffer, pH 7.4 |
| Emission Max (λem) | e.g., 480 nm | In PBS buffer, pH 7.4 |
| Molar Extinction Coeff. (ε) | e.g., 25,000 M⁻¹cm⁻¹ | In PBS buffer, pH 7.4 |
| Quantum Yield (Φ) (Free) | e.g., 0.02 | In PBS buffer, pH 7.4 |
| Quantum Yield (Φ) (Bound) | e.g., 0.50 | In PBS buffer, pH 7.4 with excess analyte |
| Stokes Shift | e.g., 130 nm | In PBS buffer, pH 7.4 |
| Detection Limit (LOD) | e.g., 100 nM | For a specific analyte |
Note: The values in the table are examples and should be replaced with experimentally determined data for a specific probe.
Conclusion
The synthesis of fluorescent probes from trifluoromethyl biphenyls offers a promising avenue for the development of novel tools for biological and medical research. The robust synthetic routes, coupled with the tunable photophysical properties, allow for the rational design of probes for a wide range of applications. The protocols and guidelines presented here provide a foundation for researchers to explore this exciting area of chemical biology.
Application Notes and Protocols for Advanced Polymers from 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of advanced polymers derived from 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone is a key strategy in modern materials science and drug development, known to enhance thermal stability, solubility, and hydrophobicity, while also lowering the dielectric constant.[1][2][3][4] This document offers detailed experimental protocols for the synthesis and characterization of these novel polymers, targeting applications in high-performance materials and advanced drug delivery systems.
Potential Applications
Polymers synthesized from this compound are anticipated to possess a unique combination of properties making them suitable for a range of advanced applications:
-
High-Performance Engineering Plastics: The rigid biphenyl structure combined with the trifluoromethyl group is expected to yield polymers with high thermal stability, excellent mechanical strength, and chemical resistance, making them suitable for aerospace, electronics, and automotive components.[1][2][5]
-
Low-Dielectric Materials: The presence of the -CF3 group can lower the dielectric constant of the polymer, a critical property for materials used in microelectronics, high-frequency communication systems, and as insulating layers in integrated circuits.[2][3]
-
Advanced Drug Delivery Systems: The hydrophobic nature imparted by the trifluoromethyl group can be exploited for the encapsulation and controlled release of hydrophobic drugs.[4][6] The aldehyde functionality, if partially retained or introduced as end-groups, can be used for bioconjugation of targeting ligands or therapeutic proteins.[7]
-
Gas Separation Membranes: The introduction of bulky -CF3 groups can increase the fractional free volume of the polymer matrix, potentially enhancing gas permeability and selectivity for applications in gas separation membranes.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of polymers from this compound. A plausible synthetic route is an acid-catalyzed self-polycondensation reaction, a type of Friedel-Crafts hydroxyalkylation.
Synthesis of Poly(this compound)
This protocol is adapted from general procedures for the polymerization of aromatic aldehydes.[8][9]
Materials:
-
This compound (monomer)
-
Trifluoromethanesulfonic acid (TfOH) or another strong acid catalyst
-
Dichloromethane (DCM) or another suitable anhydrous solvent
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is pure and dry.
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Dissolution: Under an inert atmosphere, dissolve the monomer in anhydrous dichloromethane to a concentration of approximately 10-20% (w/v).
-
Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., TfOH) to the solution. A typical catalyst loading is 1-5 mol% relative to the monomer.
-
Polymerization: Heat the reaction mixture to reflux (around 40°C for DCM) and maintain for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Precipitation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization of the Advanced Polymer
A suite of analytical techniques is essential to determine the structure, molecular weight, and thermal properties of the synthesized polymer.[10][11]
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the polymer structure by identifying key functional groups.
-
Protocol:
-
Prepare a thin film of the polymer by casting from a solution (e.g., in chloroform or THF) onto a salt plate (e.g., KBr).
-
Alternatively, prepare a KBr pellet by grinding a small amount of the dry polymer with KBr powder and pressing it into a disk.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Expected Peaks: Look for the disappearance or significant reduction of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) from the monomer. The appearance of new peaks corresponding to the polymer backbone and the persistence of peaks for the aromatic C-H and C-F bonds should be observed.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of the polymer.
-
Protocol:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected Observations: The ¹H NMR spectrum will show complex aromatic signals. The aldehyde proton signal from the monomer (around 10 ppm) should be absent in the polymer spectrum. The ¹⁹F NMR will show a characteristic signal for the -CF₃ group.
-
2.2.3. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[11]
-
Protocol:
-
Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or chloroform).
-
Filter the solution to remove any particulates.
-
Inject the solution into a GPC system calibrated with appropriate standards (e.g., polystyrene).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
2.2.4. Thermal Analysis (TGA and DSC)
-
Objective: To evaluate the thermal stability and phase transitions of the polymer.
-
Thermogravimetric Analysis (TGA):
-
Place a small, known amount of the polymer in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[2]
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small amount of the polymer in a DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg), cool it, and then reheat it at a controlled rate (e.g., 10°C/min).
-
The glass transition temperature (Tg) will be observed as a step change in the heat flow.
-
Data Presentation
The following tables summarize the expected properties of polymers derived from this compound based on data from analogous trifluoromethylated aromatic polymers.[1][2][3]
Table 1: Expected Molecular Weight and Thermal Properties
| Property | Expected Value | Characterization Technique |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | GPC |
| Weight-Average Molecular Weight (Mw) | 20,000 - 100,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 200 - 350 °C | DSC |
| 5% Weight Loss Temperature (Td5) | > 450 °C | TGA |
Table 2: Expected Physical and Electrical Properties
| Property | Expected Value | Significance |
| Solubility | Soluble in common organic solvents (THF, CHCl₃, DMF, DMAc) | Good processability for film casting and coating |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 | Suitable for microelectronics applications |
| Water Absorption | < 0.5% | High hydrophobicity, suitable for humid environments |
| Tensile Strength | 80 - 150 MPa | Good mechanical integrity |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the advanced polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Polymer characterization - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 3-(2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)vinyl)pyridine via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental protocol for the synthesis of a stilbene derivative, 3-(2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)vinyl)pyridine, through a Wittig reaction. The procedure outlines the formation of the phosphonium ylide and its subsequent reaction with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. This protocol is designed to be a representative method for the synthesis of complex alkenes, a common structural motif in pharmacologically active compounds.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules with specific stereochemical requirements. The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for this transformation.[3][4] This protocol details the synthesis of a specific biphenyl stilbene derivative, a scaffold of interest in medicinal chemistry.
Overall Reaction Scheme
Experimental Protocol
This protocol is divided into three main stages: preparation of the phosphonium salt, in situ generation of the ylide, and the Wittig reaction with the aldehyde, followed by work-up and purification.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Picolyl bromide hydrobromide | 251.98 | 1.26 g | 5.0 |
| Triphenylphosphine | 262.29 | 1.31 g | 5.0 |
| This compound | 264.24 | 1.06 g | 4.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.20 g | 5.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aqueous sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
| Silica gel for column chromatography | - | - | - |
| Eluent for column chromatography (e.g., Hexane:Ethyl Acetate) | - | - | - |
Step-by-Step Procedure
Part A: Preparation of (3-Picolyl)triphenylphosphonium bromide
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.31 g, 5.0 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).
-
Stir the solution until the triphenylphosphine has completely dissolved.
-
Add 3-picolyl bromide hydrobromide (1.26 g, 5.0 mmol) to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold THF, and dry under vacuum.
Part B: Wittig Reaction
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the dried (3-picolyl)triphenylphosphonium bromide (5.0 mmol) and anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.20 g, 5.0 mmol) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Dissolve this compound (1.06 g, 4.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at room temperature via the dropping funnel.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]
Part C: Work-up and Purification
-
Upon completion of the reaction, cautiously quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).[7][8]
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product will contain the desired alkene and triphenylphosphine oxide.[9][10] Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure product.[5]
-
An alternative purification method to remove triphenylphosphine oxide involves recrystallization from a suitable solvent like isopropanol or ethanol.[7][11]
Expected Results
| Parameter | Expected Value |
| Yield | 60-80% |
| Physical State | White to off-white solid |
| TLC Analysis | Rf of product should be distinct from starting aldehyde and phosphonium salt. |
| 1H NMR | Characteristic peaks for vinyl protons (typically 6.5-7.5 ppm) and aromatic protons. |
| Mass Spec (ESI) | Expected [M+H]+ peak for C21H14F3N. |
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation (inactive base, wet solvent) | Ensure all reagents and solvents are anhydrous. Use a fresh, active base. |
| Low reactivity of the aldehyde | Increase reaction temperature or use a more reactive ylide. | |
| Difficult separation of product and Ph3PO | Similar polarity | Optimize the eluent system for column chromatography. Attempt recrystallization from various solvents. |
| Consider alternative work-up procedures, such as precipitation of the phosphine oxide.[9] | ||
| Formation of multiple isomers (E/Z) | Nature of the ylide and reaction conditions | Stabilized ylides generally favor the E-isomer.[3] Reaction conditions can sometimes be tuned to favor one isomer. |
Conclusion
The Wittig reaction remains a powerful and versatile tool for the synthesis of alkenes in a research and drug development setting. The protocol described provides a reliable method for the preparation of a specific trifluoromethylated biphenyl stilbene derivative and can be adapted for the synthesis of other analogous structures. Careful control of reaction conditions and effective purification strategies are key to obtaining high yields of the desired product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Electron-deficient Aryl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges encountered during Suzuki-Miyaura cross-coupling reactions with electron-deficient aryl halides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may be old, oxidized, or improperly activated. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[1][2] | - Use a fresh, high-quality palladium precatalyst. Consider using more air- and moisture-stable precatalysts like palladacycles or G3/G4 precatalysts.[1][3] - Ensure the phosphine ligand has not been oxidized; store under an inert atmosphere.[2] - If using a Pd(II) source, ensure conditions are suitable for its reduction. |
| 2. Inefficient Oxidative Addition: While electron-deficient aryl halides generally undergo oxidative addition more readily, steric hindrance or the specific electronic nature of the substrate can still impede this step.[4] | - Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or trialkylphosphines) to accelerate oxidative addition.[4][5] - Increase the reaction temperature.[6] | |
| 3. Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be a rate-limiting step, especially with electron-deficient boronic acids.[7][8] | - Use a stronger, more soluble base to facilitate the formation of the boronate species.[3][9] - Ensure the appropriate choice of solvent to aid base solubility and stabilize intermediates.[2] | |
| 4. Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2] It can also promote the homocoupling of boronic acids.[4] | - Thoroughly degas all solvents and reagents.[1][2] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and execution.[1][9] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow.[4][8] | - Rigorously exclude oxygen from the reaction mixture.[4] - Optimize conditions (ligand, base, temperature) to accelerate the desired cross-coupling pathway. |
| 2. Dehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is more common with electron-deficient aryl halides and N-heterocyclic halides.[6] | - The choice of base is critical; sometimes a milder base can disfavor the formation of palladium-hydride species responsible for dehalogenation.[6] - Screen different ligands and solvents to find conditions that favor cross-coupling over dehalogenation.[8] | |
| 3. Protodeboronation: The boronic acid/ester starting material is replaced by a hydrogen atom, a common issue with electron-deficient boronic acids, especially in the presence of water.[2] | - Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[2] - Consider using anhydrous conditions or minimizing the amount of water.[2][8] - Convert the boronic acid to a more stable form, like a pinacol ester or an MIDA boronate.[2][4] |
Frequently Asked Questions (FAQs)
Q1: My electron-deficient aryl chloride is not reacting. What should I do?
A1: Aryl chlorides are generally less reactive than bromides and iodides.[3][9] To improve reactivity, you will likely need more specialized conditions:
-
Catalyst System: Employ highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A) paired with a suitable palladium source.[3][5]
-
Base: Stronger bases are often required to facilitate the challenging oxidative addition to the C-Cl bond.[3]
-
Temperature: Higher reaction temperatures are typically necessary.[6]
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in activating the boronic acid for transmetalation.[3][10] The choice depends on the substrate's sensitivity and the desired reactivity.
-
Strong Bases (e.g., NaOH, NaOMe): Effective but can be problematic for substrates with base-sensitive functional groups.[3]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): Commonly used and effective. Cs₂CO₃ is more soluble in organic solvents and can be advantageous.[2][9]
-
Phosphates (e.g., K₃PO₄): A strong, yet often milder, base that is frequently successful, especially in anhydrous conditions.[1][2]
-
Fluorides (e.g., KF, CsF): Can be effective, particularly when dealing with base-sensitive functional groups.[2][11]
Q3: What is the optimal catalyst loading and ligand-to-palladium ratio?
A3: Typical catalyst loading ranges from 0.5 to 5 mol%. For challenging couplings, a higher catalyst loading might be necessary. The optimal ligand-to-palladium ratio is generally between 1:1 and 4:1, with a 2:1 ratio being a common starting point for monodentate phosphine ligands.[2]
Q4: Can the solvent system affect the reaction outcome?
A4: Absolutely. The solvent must solubilize the reagents and stabilize the catalytic species.[2] Common solvent systems include mixtures of aprotic solvents like 1,4-dioxane, THF, or toluene with a polar co-solvent, often water, to aid in dissolving the base.[1][2] For base-sensitive substrates, anhydrous solvent systems may be required.[11]
Q5: My boronic acid seems to be degrading. How can I prevent this?
A5: Boronic acids, particularly electron-deficient ones, can be prone to degradation via protodeboronation.[2] To mitigate this, consider:
-
Using fresh, high-purity boronic acid.
-
Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[2][4]
-
Using milder bases and considering anhydrous conditions.[2]
Experimental Protocols & Data
General Protocol for Suzuki Coupling Optimization
This protocol provides a starting point for the optimization of Suzuki coupling with electron-deficient aryl halides.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (if not using a pre-formed complex).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Parameter Comparison Table
| Parameter | Common Choices | Considerations for Electron-Deficient Aryl Halides |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (G3, G4) | Buchwald precatalysts are often more active and stable, providing reliable results for challenging substrates.[1] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos, RuPhos), Trialkylphosphines (e.g., P(t-Bu)₃) | Electron-rich and bulky ligands are generally preferred to accelerate both oxidative addition and reductive elimination.[3][4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | Stronger bases (K₃PO₄, Cs₂CO₃) are often required. KF can be a milder alternative for base-sensitive substrates.[2][11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, ACN/H₂O | Aprotic polar solvents are common. The choice can influence base solubility and reaction rate. Anhydrous conditions may be necessary to prevent protodeboronation.[2][11] |
| Temperature | 80 - 120 °C | Higher temperatures are often needed, especially for less reactive aryl chlorides.[1] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Caption: A generalized workflow for setting up a Suzuki coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
This guide provides troubleshooting advice and detailed protocols for the purification of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde using silica gel column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How do I choose the correct solvent system (eluent) for my column?
A1: The ideal solvent system is best determined by Thin Layer Chromatography (TLC) before running the column.[1][2]
-
Goal: Aim for a solvent mixture where the desired compound, this compound, has a Retention Factor (Rf) value between 0.2 and 0.4.[3] This generally provides the best separation from impurities.
-
Starting Point: Given the biphenyl structure with a trifluoromethyl group, the compound is expected to be relatively nonpolar.[4][5] A good starting eluent mixture is a non-polar solvent with a small amount of a more polar solvent, such as Hexane/Ethyl Acetate (e.g., 9:1 or 8:2 v/v).[6]
-
Optimization:
Q2: My compound is not moving off the column. What should I do?
A2: This typically indicates that the eluting solvent is not polar enough to move the compound down the silica gel.[3]
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 95:5 Hexane/Ethyl Acetate, try switching to 90:10, then 80:20. Monitor the fractions using TLC to see when your compound begins to elute.
-
Check Your Setup: Double-check that you have prepared the correct solvent system and that there are no obstructions in your column.[3]
Q3: The separation between my desired compound and an impurity is poor. How can I improve it?
A3: Poor separation can result from several factors:
-
Incorrect Eluent: The chosen solvent system may not be optimal. Re-evaluate your TLC plates to find a system that shows a larger difference in Rf values (ΔRf) between your product and the impurity.
-
Column Overloading: Too much sample was loaded onto the column. For a given column diameter, there is a maximum amount of sample that can be effectively separated. Try using less crude material or a wider column.
-
Improper Packing: Air bubbles or channels in the silica gel bed will lead to uneven flow and poor separation. Ensure the column is packed uniformly without any cracks.
-
Flow Rate: An excessively fast flow rate reduces the time for equilibrium between the stationary and mobile phases, leading to broader bands and poorer separation.[8] Conversely, a very slow flow rate can cause bands to widen due to diffusion.[8] Adjust the flow to a steady, controlled drip.
Q4: My compound appears to be degrading on the column. Is this possible and what can I do?
A4: Yes, some compounds can be sensitive to the acidic nature of standard silica gel.[3] Aldehydes can sometimes be susceptible to oxidation or other reactions on silica.
-
Diagnosis: To check for stability, dissolve a small amount of your compound in the chosen eluent, spot it on a TLC plate, and then let it sit for an hour before developing. If a new spot appears or the original spot streaks, your compound may be unstable on silica.[3] A two-dimensional (2D) TLC can also be used to check for degradation.[3]
-
Solutions:
-
Deactivated Silica: You can deactivate the silica gel by treating it with a small percentage of a base, like triethylamine (e.g., 0.5-1% in the eluent), to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[3]
-
Q5: My purified fractions show peak tailing on the TLC plate. What causes this?
A5: Peak tailing, where a spot appears elongated rather than round, can be caused by:
-
Sample Overloading: The spot on the TLC plate is too concentrated.[1] Try spotting a more dilute solution.
-
Strong Interactions: The compound may be interacting too strongly with the stationary phase. This can sometimes happen with polar functional groups on silica. Adding a small amount of a slightly more polar solvent (like a few drops of methanol) to your eluent system can sometimes help, but should be done cautiously as it can drastically alter the elution profile. For aromatic aldehydes, secondary interactions with silanol groups can be a cause.[9]
-
Compound Degradation: As mentioned in Q4, if the compound is decomposing, it can appear as a streak or tail.
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for purifying this compound.
1. Preparation of the Column:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[10]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[10]
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Never let the solvent level drop below the top of the silica gel bed.[8]
-
Once the silica has settled, add another thin layer of sand on top to prevent the surface from being disturbed during solvent or sample addition.[8]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the absolute minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[8] Using a pipette, carefully add the solution to the top of the silica gel, allowing it to absorb into the sand layer.[8]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10] This method is often preferred for compounds that are not very soluble in the eluent.[8]
3. Elution and Fraction Collection:
-
Carefully add the prepared eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to begin the flow of solvent. Adjust the pressure to achieve a steady drip rate (e.g., 1-2 drops per second).
-
Begin collecting the eluting solvent in numbered test tubes or flasks (fractions).
-
Maintain the solvent level in the column by periodically adding more eluent. Do not let the column run dry.
4. Analysis of Fractions:
-
Monitor the collected fractions using TLC to determine which ones contain the purified product.
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your starting crude material and a reference spot of the pure compound if available.
-
Visualize the developed TLC plate, typically under a UV lamp for aromatic compounds.
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Summary
The following table provides typical parameters for the purification. Exact values may vary based on the specific impurities present in the crude material.
| Parameter | Recommended Value / System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for compounds of moderate polarity.[7] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (95:5 to 80:20 v/v) | Good starting point for nonpolar to moderately polar compounds.[6][7] |
| Dichloromethane / Hexane (gradient) | Another effective system; offers different selectivity. | |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides optimal balance between separation and elution time.[3] |
| Sample Loading | Dry Loading with Silica Gel | Recommended if solubility in the eluent is low. Prevents band broadening.[8][10] |
| Visualization | UV Lamp (254 nm) | Aromatic rings strongly absorb UV light, making spots visible. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Trifluoromethylated Biphenyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated biphenyls. Our goal is to help you overcome common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of trifluoromethylated biphenyls via palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions encountered during the synthesis of trifluoromethylated biphenyls using common methods like Suzuki-Miyaura, Stille, and Negishi couplings are:
-
Homocoupling: This is the self-coupling of either the organometallic reagent (e.g., boronic acid, organostannane, or organozinc) or the trifluoromethylated aryl halide to form symmetrical biphenyls. The presence of oxygen can often promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1]
-
Protodeboronation: Specific to the Suzuki-Miyaura coupling, this is the protonolysis of the carbon-boron bond of the trifluoromethylphenylboronic acid, replacing it with a carbon-hydrogen bond.[2][3] This side reaction is particularly problematic for electron-deficient arylboronic acids, such as those bearing a trifluoromethyl group, especially under basic conditions.[4][5]
-
Reductive Dehalogenation: This involves the replacement of the halogen atom on the trifluoromethylated aryl halide with a hydrogen atom, leading to the formation of a benzotrifluoride derivative instead of the desired biphenyl.
Q2: How does the trifluoromethyl group influence the likelihood of these side reactions?
A2: The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly impacts the reactivity of the coupling partners and can exacerbate certain side reactions.
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing -CF3 group increases the acidity of the boronic acid, making it more susceptible to protodeboronation, especially in the presence of a base.[4]
-
Homocoupling of Electron-Deficient Partners: Electron-deficient arylboronic acids have shown a higher tendency to undergo homocoupling.
-
Influence on Catalyst Activity: The electronic properties of the substrates can affect the efficiency of the palladium catalyst, potentially leading to slower desired coupling and allowing more time for side reactions to occur.
Q3: Can the choice of catalyst and ligands minimize side product formation?
A3: Absolutely. The selection of the palladium source and, more importantly, the phosphine ligand is crucial for a successful coupling reaction with minimized side products. Sterically hindered and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway, thereby reducing the extent of side reactions.[4] For instance, in the Suzuki-Miyaura coupling of 2-bromo-1,3-bis(trifluoromethyl)benzene, the use of SPhos as a ligand was shown to provide a good yield of the cross-coupling product while minimizing the homocoupling of the boronic acid.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: Low yield of the desired trifluoromethylated biphenyl and a significant amount of homocoupled byproducts.
Q: My reaction is producing a large amount of homocoupled products from both my trifluoromethylated aryl halide and my organometallic reagent. How can I suppress this?
A: Homocoupling is a common issue, particularly in Stille and Suzuki-Miyaura reactions.[6] Here are several strategies to mitigate it:
-
Rigorous Exclusion of Oxygen (Suzuki-Miyaura): Oxygen is a known promoter of boronic acid homocoupling.[1] Ensure your reaction setup is thoroughly deoxygenated by sparging your solvents with an inert gas (Argon or Nitrogen) and maintaining an inert atmosphere throughout the reaction.
-
Choice of Palladium Catalyst and Ligand:
-
Use a well-defined Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) precatalyst.
-
Employ sterically hindered, electron-rich phosphine ligands. For example, in the synthesis of polyfluorinated biphenyls, ligands from the Buchwald family were found to be effective in minimizing homocoupling.[7]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor homocoupling.
-
Addition Rate: Slow addition of one of the coupling partners can help maintain a low concentration of the reactive species, which can suppress homocoupling.
-
Additives: In some cases, additives like potassium formate can suppress homocoupling in Suzuki reactions.[8]
-
Issue 2: Significant formation of the protodeboronated byproduct in a Suzuki-Miyaura coupling.
Q: I am observing a significant peak in my analysis corresponding to the trifluoromethylbenzene, indicating protodeboronation of my trifluoromethylphenylboronic acid. What can I do to prevent this?
A: Protodeboronation is a major challenge with electron-deficient boronic acids.[2][5] Consider the following approaches:
-
Choice of Base: The base plays a critical role.
-
Use a weaker base (e.g., K3PO4, Cs2CO3, or KF) instead of strong bases like NaOH or KOH.
-
Carefully control the stoichiometry of the base.
-
-
Use of Boronic Acid Esters: Boronic acid esters, such as pinacol esters or MIDA esters, are more stable towards protodeboronation than the corresponding boronic acids.[5] They slowly release the boronic acid in situ, keeping its concentration low and favoring the cross-coupling reaction.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize protodeboronation, as water is the proton source.
-
Highly Active Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation reaction.
Data Presentation
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of the desired trifluoromethylated biphenyl and the formation of major side products.
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 1-Iodo-2,3,5,6-tetrafluorobenzene with 4-(Trifluoromethyl)phenylboronic Acid
| Ligand | Desired Product Yield (%) | Homocoupling Yield (%) |
| XPhos | 44 | 2 |
| SPhos | 60 | <1 |
| DavePhos | 58 | 0 |
| P(p-CF3Ph)3 | 95 | 4 |
Reaction conditions: Pd2(dba)3 (5 mol%), Ligand (15 mol%), Na2CO3 (2.2 equiv.), THF/Toluene/H2O (3:3:1), 95 °C, 60 h. Data adapted from J. Org. Chem. 2017, 82, 23, 13188–13203.[4][7]
Table 2: Influence of Base on the Suzuki-Miyaura Coupling of 1-Iodo-2,3,5,6-tetrafluorobenzene with 4-(Trifluoromethyl)phenylboronic Acid using SPhos ligand
| Base | Desired Product Yield (%) | Homocoupling Yield (%) |
| Na2CO3 | 49 | 1 |
| K2CO3 | 60 | <1 |
| Cs2CO3 | 55 | <1 |
Reaction conditions: Pd2(dba)3 (5 mol%), SPhos (15 mol%), Base (2.2 equiv.), THF/Toluene/H2O (3:3:1), 95 °C, 14 h. Data adapted from J. Org. Chem. 2017, 82, 23, 13188–13203.[4][7]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling and Protodeboronation in the Suzuki-Miyaura Synthesis of a Trifluoromethylated Biphenyl
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent and Solvent Preparation:
-
Ensure all reagents are of high purity.
-
Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the trifluoromethylated aryl halide (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) under a positive flow of argon.
-
Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for high homocoupling.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, a key intermediate in various research and development applications. This resource offers frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to help you optimize your synthetic route and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (such as 3-bromobenzaldehyde) with an arylboronic acid (like (3-(trifluoromethyl)phenyl)boronic acid) in the presence of a palladium catalyst and a base.
Q2: What are the main challenges in the synthesis of this compound?
A2: Common challenges include achieving high yields, minimizing side reactions such as homocoupling and dehalogenation, and purification of the final product from catalyst residues and byproducts. The electron-withdrawing nature of both the trifluoromethyl and aldehyde groups can influence the reactivity of the coupling partners.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product.
Q4: What are the typical purification methods for the final product?
A4: After the reaction is complete, the crude product is typically purified by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any remaining impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Low or No Yield
Problem: The reaction shows low conversion to the desired product or fails to proceed.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst. The active catalytic species is Pd(0), which is generated in-situ from a Pd(II) precatalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For sterically hindered or electron-deficient substrates, bulky and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve catalytic activity. |
| Incorrect Base | The base is essential for the transmetalation step. If a weak base like sodium carbonate (Na₂CO₃) is ineffective, consider stronger bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). |
| Poor Solvent Choice | The solvent system must be appropriate for the reactants and the catalyst system. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly used. Ensure the solvent is properly degassed to remove oxygen. |
| Low Reaction Temperature | Increasing the reaction temperature can often improve the rate of reaction and the final yield, especially for less reactive substrates. |
Significant Side Reactions
Problem: The formation of significant amounts of byproducts, such as homocoupled products or dehalogenated starting material, is observed.
| Side Reaction | Possible Cause | Mitigation Strategies |
| Homocoupling | Presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Dehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain bases and solvents. | Use a milder base (e.g., potassium fluoride) and ensure the solvent is not a source of hydride. |
| Protodeborylation | The boronic acid group is replaced by a hydrogen atom. | Use of boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability. Running the reaction under anhydrous conditions can also help. |
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling to form biphenyl derivatives under various conditions. While specific data for this compound is limited in the literature, these examples with similar substrates provide a useful reference for reaction optimization.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.003) | PPh₃ (0.009) | Na₂CO₃ (1.2) | 1-Propanol/H₂O | Reflux | 0.75 | 96 |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 97 |
| 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 95 |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 99 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K₂CO₃ (2) | Dioxane/H₂O | 110 (MW) | 0.67 | 82 |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol can be adapted and optimized based on the specific reagents and equipment available.
Materials:
-
3-Bromobenzaldehyde
-
(3-(Trifluoromethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
1-Propanol or other suitable solvent
-
Deionized water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzaldehyde (1.0 equiv) and (3-(trifluoromethyl)phenyl)boronic acid (1.05-1.2 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the organic solvent (e.g., 1-propanol) and stir the mixture at room temperature until the solids dissolve.
-
Catalyst and Base Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(OAc)₂, 0.3 mol%) and the phosphine ligand (e.g., PPh₃, 0.9 mol%). Then, add an aqueous solution of the base (e.g., 2 M Na₂CO₃, 1.2 equiv).
-
Reaction: Heat the reaction mixture to reflux under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to the reaction mixture.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Technical Support Center: Scaling Up Trifluoromethyl Biphenyl Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of trifluoromethyl biphenyl synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of trifluoromethyl biphenyls?
A1: Scaling up the synthesis of trifluoromethyl biphenyls often presents challenges that are not apparent at the laboratory scale. The most common issues include:
-
Reaction Control and Heat Transfer: Larger reaction volumes can lead to inefficient mixing and localized "hot spots," resulting in the formation of byproducts and a decrease in yield.
-
Catalyst Activity and Loading: The efficiency of the palladium catalyst can be affected by impurities in starting materials and solvents, which may not be significant at a smaller scale. Optimizing catalyst loading is crucial for cost-effectiveness and minimizing residual palladium in the final product.
-
Impurity Profile: The types and quantities of impurities can change upon scale-up. New, unexpected byproducts may form due to longer reaction times or slight variations in reaction conditions.
-
Purification: Methods like column chromatography that are feasible in the lab are often impractical for large-scale production. Developing a scalable purification strategy is a critical step.
-
Safety: The handling of large quantities of reagents, especially potentially hazardous ones like trifluoromethylating agents or pyrophoric catalysts, requires careful safety protocols.
Q2: Which synthetic route is most amenable to the large-scale synthesis of trifluoromethyl biphenyls?
A2: The Suzuki-Miyaura cross-coupling reaction is the most widely used and generally preferred method for the large-scale synthesis of biphenyl compounds, including those containing trifluoromethyl groups.[1][2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][3]
Q3: How can I minimize the formation of homocoupling byproducts during a large-scale Suzuki-Miyaura reaction?
A3: Homocoupling of the boronic acid is a common side reaction. To minimize its formation, consider the following:
-
Oxygen Control: Rigorously degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Base Selection: The choice of base can influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help identify the optimal conditions for your specific substrates.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Ligand Choice: The phosphine ligand used can impact the relative rates of cross-coupling and homocoupling. For electron-poor systems, which are common in trifluoromethyl biphenyl synthesis, ligands like CyJohnPhos have shown good performance.[4]
Q4: What are the best practices for removing residual palladium from my final product on a large scale?
A4: Removing palladium to meet regulatory requirements (typically <10 ppm for active pharmaceutical ingredients) is a significant challenge. Scalable methods include:
-
Scavengers: Using silica-based scavengers with thiol or thiourea functional groups (e.g., SiliaMetS® Thiol) can effectively remove palladium.[5]
-
Activated Carbon: Treatment with activated carbon can also reduce palladium levels, although it may require optimization of the grade of carbon and treatment conditions.
-
Crystallization: Careful optimization of the crystallization process, including solvent selection and cooling profile, can significantly reduce palladium content in the isolated product.
-
Aqueous Washes: Washing the organic phase with an aqueous solution of a chelating agent, such as thiourea or L-cysteine, can help extract residual palladium.
Troubleshooting Guides
Issue 1: Decreased Yield Upon Scale-Up
Question: My reaction yield dropped significantly when I moved from a 1 L flask to a 50 L reactor. What could be the cause?
Answer: A drop in yield is a common scale-up issue. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | - Optimize the stirrer speed and design for the larger vessel. - Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Poor Heat Transfer | - Monitor the internal reaction temperature closely. - Use a reactor with a jacketed heating/cooling system to maintain a consistent temperature. - Consider a slower addition rate for exothermic reactions. |
| Catalyst Deactivation | - Ensure starting materials and solvents are of high purity and free from catalyst poisons (e.g., sulfur-containing compounds). - Degas all solvents and reagents thoroughly to remove oxygen. - Consider a slight increase in catalyst loading, but perform a cost-benefit analysis. |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls (e.g., HPLC, GC). - Extend the reaction time if necessary. - Ensure the base is sufficiently strong and soluble in the reaction medium. |
Issue 2: Unexpected Impurities in the Final Product
Question: I am observing new impurities in my scaled-up batch that were not present in the lab-scale synthesis. How do I identify and control them?
Answer: The appearance of new impurities is often due to subtle changes in reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Longer Reaction Times | - Longer exposure to heat can lead to degradation of starting materials or products. - Optimize reaction time to minimize the formation of time-dependent impurities. |
| Localized Overheating | - Improve mixing and heat transfer to prevent "hot spots." - Consider a continuous flow reactor for better temperature control. |
| Air/Moisture Leaks | - Ensure all reactor seals and connections are secure to prevent atmospheric contamination. - Maintain a positive pressure of inert gas. |
| Starting Material Quality | - Analyze the purity of the starting materials at the larger scale, as lot-to-lot variability can introduce new impurities.[6] |
A common impurity in Suzuki-Miyaura reactions is the debrominated starting material. This can arise from protodebromination, which can be minimized by using anhydrous conditions and a non-protic solvent.
Issue 3: Difficulties with Product Isolation and Purification
Question: My product is difficult to crystallize at a large scale, and column chromatography is not a viable option. What are my alternatives?
Answer: Scalable purification requires moving away from traditional lab techniques.
| Purification Method | Considerations |
| Crystallization | - Perform a thorough solvent screen to find an optimal crystallization solvent or solvent mixture. - Control the cooling rate and agitation to promote the formation of pure, easily filterable crystals. - Consider seeding the crystallization to improve reproducibility. |
| Slurry Washes | - Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. |
| Liquid-Liquid Extraction | - Optimize the pH and solvent choice for efficient extraction of the product and removal of impurities. |
| Distillation | - If the product is thermally stable and volatile, vacuum distillation can be a highly effective purification method. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the Suzuki-Miyaura synthesis of trifluoromethyl biphenyls. These values should be considered as starting points for optimization.
Table 1: Catalyst Loading and Yield for Trifluoromethyl Biphenyl Synthesis
| Reactant A | Reactant B | Catalyst | Catalyst Loading (mol%) | Yield (%) | Scale | Reference |
| 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | 2 | ~95 (crude) | Lab Scale | [1] |
| 1-Bromo-3,4-difluorobenzene | 4'-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ | 1.5 | 77 | Lab Scale | [7] |
| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Not specified | 81 | Lab Scale | [3] |
| Aryl Bromide | Arylboronic Acid | Pd/C | 3 | >95 | Lab Scale | [8] |
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Temperature | 70 - 110 °C | Lower temperatures can minimize side reactions, but may require longer reaction times.[9] |
| Reaction Time | 3 - 48 hours | Monitor by HPLC or GC to determine completion. Longer times can lead to impurity formation.[9] |
| Solvent | Toluene/Water, Dioxane/Water, DMF/Water | The choice of solvent can affect reaction rate and solubility of reagents.[1][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base are important factors. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling on a Multi-Gram Scale
This protocol is a general guideline and should be optimized for specific substrates.
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet is assembled.
-
Reagent Charging: The reactor is charged with the aryl halide (1.0 eq), the trifluoromethylphenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.5-2.0 mol%), and the phosphine ligand (if required, typically 1:2 Pd:ligand ratio).
-
Solvent and Base Addition: The chosen solvent (e.g., toluene, dioxane) is added, and the mixture is stirred to form a slurry. The aqueous base solution (e.g., 2M K₂CO₃) is then added.
-
Inerting: The reactor is purged with nitrogen for 15-30 minutes while stirring to ensure an inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction is monitored by a suitable analytical method (e.g., HPLC, GC) until the starting aryl halide is consumed.
-
Work-up: The reaction mixture is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a scalable method such as crystallization or distillation.
Visualizations
Caption: A typical experimental workflow for the scale-up of trifluoromethyl biphenyl synthesis.
Caption: A decision tree for troubleshooting common scale-up issues in trifluoromethyl biphenyl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. ipqpubs.com [ipqpubs.com]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from Suzuki Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from Suzuki reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from a Suzuki reaction mixture?
A1: The most common methods for removing palladium catalysts include:
-
Filtration: Passing the reaction mixture through a pad of celite or silica gel can effectively remove insoluble palladium species.[1][2]
-
Adsorption: Using adsorbents like activated carbon can trap palladium residues, which are then removed by filtration.[2][3] However, be aware that product loss can occur due to non-specific adsorption.[4]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[1][5]
-
Scavenging: Employing solid-supported metal scavengers, such as functionalized silica gels (e.g., SiliaMetS Thiol, SiliaMetS Thiourea) or polymer-based scavengers, can selectively bind to and remove palladium.[2][6]
-
Precipitation: In some cases, the palladium catalyst can be precipitated out of the reaction mixture, allowing for its removal by filtration.[7][8]
Q2: I've completed my Suzuki reaction and can see black particles in the mixture. What is this and how do I remove it?
A2: The black particles are likely palladium black, which is the agglomerated, reduced form of the palladium catalyst. This often forms when the catalyst degrades during the reaction. To address this, you should first attempt to filter the reaction mixture through a pad of Celite® to remove the insoluble palladium black.[9] For future reactions, ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can contribute to catalyst decomposition.[9]
Q3: After column chromatography, my product is still contaminated with palladium. Why is this happening and what are my options?
A3: While column chromatography is effective at removing insoluble palladium, it may not completely remove soluble palladium species.[9] Several factors can contribute to this, including the polarity of your compound and the solvent system used. If you still have palladium contamination after chromatography, consider the following options:
-
Use a Metal Scavenger: This is often the most effective next step. Scavengers are designed to selectively bind to residual palladium.[9]
-
Activated Carbon Treatment: Stirring your product solution with activated carbon can help adsorb the remaining palladium.[9]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove impurities, including residual palladium.[10]
Q4: What are the acceptable limits for palladium in pharmaceutical products?
A4: The acceptable limits for palladium in active pharmaceutical ingredients (APIs) are set by regulatory bodies like the International Council for Harmonisation (ICH). According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[9] This translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams. For parenteral (injectable) drugs, the limit is stricter at 1 ppm.[9]
Q5: Can I use activated carbon for palladium removal?
A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[4] It has a high surface area and can adsorb palladium species.[3] However, it can sometimes lead to loss of the desired product due to non-specific adsorption.[4]
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal After Filtration
-
Symptom: The filtrate remains colored (e.g., yellow, brown, or black), indicating the presence of soluble or colloidal palladium.
-
Possible Cause: The palladium catalyst has not been fully converted to an insoluble form, or fine particles are passing through the filter medium.
-
Solutions:
-
Use a Finer Filter Medium: Switch from standard filter paper to a membrane filter (e.g., PTFE, 0.45 µm) or increase the thickness of the Celite pad.[6]
-
Precipitate the Palladium: Add a precipitating agent to the reaction mixture before filtration.
-
Employ a Scavenger: Treat the filtrate with a suitable palladium scavenger to capture soluble species.
-
Issue 2: Low Product Recovery After Purification
-
Symptom: The yield of the final product is significantly lower than expected after the palladium removal step.
-
Possible Cause: The product may be adsorbing to the purification medium, such as activated carbon or certain scavenger resins.[4]
-
Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.
-
Wash the Adsorbent: Thoroughly wash the filter cake or scavenger with a suitable solvent to recover any adsorbed product.
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product.
-
Change the Solvent: The solvent can influence the binding of your product to the adsorbent.
-
Issue 3: Scavenger Inefficiency
-
Symptom: Residual palladium levels remain high even after treatment with a scavenger.
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species, solvent system, or reaction conditions.
-
Solutions:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based) to find the most effective one.
-
Optimize Conditions: Adjust the temperature, reaction time, and scavenger loading. Heating can sometimes improve scavenger performance.
-
Consider the Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[6]
-
Data Presentation: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Variable, good for insoluble Pd | Simple, fast, inexpensive.[1] | Ineffective for soluble or colloidal palladium.[6] |
| Activated Carbon | >98% removal achievable[11] | Cost-effective, readily available.[4] | Can cause product loss due to non-specific adsorption.[4] |
| Silica-Based Scavengers | Can reduce Pd to <10 ppm[12] | High selectivity, high efficiency.[13] | Higher cost compared to activated carbon. |
| Polymer-Based Scavengers | Can reduce Pd to 10-30 ppm[14] | High capacity, good for large scale. | May require longer reaction times. |
| Column Chromatography | ~90% removal on average[15] | Also purifies product from other impurities. | May not remove all soluble palladium species.[9] |
| Precipitation | >98% recovery of palladium[8] | Can be effective for specific systems. | Can be complex to optimize, may co-precipitate product. |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
-
Reaction Work-up: After the Suzuki reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product weight.
-
Stir: Stir the suspension at room temperature for 2-4 hours. The optimal time may need to be determined empirically.
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using a Silica-Based Thiol Scavenger
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent.
-
Add Scavenger: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stir: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the scavenging process.[16]
-
Filter: Filter off the scavenger resin.
-
Wash: Wash the resin with a small amount of fresh solvent to recover any entrained product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Recovery of Palladium from the Spent Automobile Catalysts [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Oxidation of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective oxidation of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde to its corresponding carboxylic acid, a crucial transformation in many synthetic pathways. Over-oxidation, in this context, refers to the formation of undesired byproducts and degradation of the starting material or product, rather than oxidation beyond the carboxylic acid functionality.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oxidation of this compound, with a focus on the widely used and highly selective Pinnick oxidation method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Oxidant: The amount of sodium chlorite (NaClO₂) may be inadequate. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility: The aldehyde may not be fully dissolved in the solvent system. 4. Deactivated Substrate: The electron-withdrawing trifluoromethyl group can decrease the reactivity of the aldehyde. | 1. Increase the equivalents of NaClO₂ incrementally (e.g., from 1.5 to 2.0 equivalents). 2. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC. 3. Add a co-solvent like THF or DMF to improve solubility. 4. Increase the reaction time and monitor progress closely by TLC. |
| Formation of a Yellow Byproduct (ClO₂) | 1. Low pH: The reaction mixture is too acidic, leading to the formation of chlorine dioxide (ClO₂). 2. Inefficient Scavenging: The scavenger for hypochlorous acid (HOCl) is not working effectively. | 1. Ensure adequate buffering with sodium dihydrogen phosphate (NaH₂PO₄). 2. Use a sufficient excess of a scavenger like 2-methyl-2-butene. |
| Chlorinated Byproducts Observed by Mass Spectrometry | 1. Reaction with Hypochlorous Acid (HOCl): The HOCl byproduct is reacting with the aromatic rings. | 1. Increase the amount of scavenger (e.g., 2-methyl-2-butene or hydrogen peroxide) to more effectively trap HOCl as it is formed.[1][2] |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 2. Product Precipitation: The carboxylic acid product may precipitate out of the reaction mixture. 3. Co-elution with Starting Material: The aldehyde and carboxylic acid have similar polarities, making chromatographic separation challenging. | 1. Add brine to the aqueous layer to break the emulsion. 2. If the product precipitates, it can be isolated by filtration. The pH of the aqueous layer can be adjusted to control solubility. 3. Adjust the polarity of the eluent for column chromatography. A small amount of acetic or formic acid in the eluent can improve the separation of carboxylic acids. |
| Low Yield | 1. Incomplete Reaction: See "Incomplete or Slow Reaction" above. 2. Product Loss During Workup: The product may be partially soluble in the aqueous layer. 3. Side Reactions: Formation of unidentified byproducts. | 1. Optimize reaction conditions (time, temperature, reagent stoichiometry). 2. Perform multiple extractions of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). 3. Re-evaluate the reaction conditions, particularly the choice of scavenger and buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for oxidizing this compound to the corresponding carboxylic acid while avoiding over-oxidation?
A1: The Pinnick oxidation is highly recommended for this transformation. It employs sodium chlorite (NaClO₂) as the oxidant under mild, slightly acidic conditions, which are buffered to maintain an optimal pH.[1] This method is known for its high functional group tolerance and is particularly effective for aldehydes that are sensitive to harsher oxidizing agents.[1][3][4]
Q2: Why is a scavenger, such as 2-methyl-2-butene, necessary in the Pinnick oxidation?
A2: During the Pinnick oxidation, a reactive byproduct, hypochlorous acid (HOCl), is generated.[1][2] HOCl can lead to undesired side reactions, such as chlorination of the aromatic rings or reaction with the starting aldehyde or product. A scavenger, like 2-methyl-2-butene, is added to rapidly react with and neutralize the HOCl as it is formed, thus preventing these side reactions.[2][3]
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction's progress. A co-spot of the starting material and the reaction mixture should be used to clearly distinguish the starting aldehyde from the product carboxylic acid. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction.
Q4: What are the ideal workup and purification procedures for the resulting 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid?
A4: A typical workup involves quenching the reaction with a reducing agent like sodium sulfite to destroy any remaining oxidant. The product is then extracted into an organic solvent. For purification, if the product is crystalline, recrystallization is a good option. Otherwise, column chromatography on silica gel is commonly used. It is often beneficial to add a small amount of an acidic modifier, like acetic acid, to the eluent to improve the peak shape and separation of the carboxylic acid.
Q5: The trifluoromethyl group is electron-withdrawing. How does this affect the oxidation reaction?
A5: The electron-withdrawing nature of the trifluoromethyl group can make the aldehyde carbonyl carbon more electrophilic. However, it can also slightly deactivate the aromatic system. In the context of the Pinnick oxidation, this deactivation may lead to a slightly slower reaction rate compared to aldehydes with electron-donating groups. It may be necessary to modestly increase the reaction time or temperature to ensure complete conversion.
Experimental Protocols
General Protocol for Pinnick Oxidation of an Aromatic Aldehyde
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
2-Methyl-2-butene (5-10 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (4-5 equiv)
-
Sodium chlorite (NaClO₂, 80% technical grade, 1.5-2.0 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde in a mixture of t-BuOH and water (typically a 1:1 to 2:1 ratio).
-
Add 2-methyl-2-butene to the solution.
-
Add sodium dihydrogen phosphate to the mixture.
-
In a separate flask, prepare a solution of sodium chlorite in water.
-
Slowly add the sodium chlorite solution to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reagent | Typical Molar Equivalents | Function |
| Aromatic Aldehyde | 1.0 | Substrate |
| Sodium Chlorite (NaClO₂) | 1.5 - 2.0 | Oxidizing Agent |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 4.0 - 5.0 | Buffer |
| 2-Methyl-2-butene | 5.0 - 10.0 | HOCl Scavenger |
Visualizations
Caption: Experimental workflow for the Pinnick oxidation.
Caption: Troubleshooting logic for oxidation reactions.
References
troubleshooting low conversion in Vilsmeier-Haack reactions
Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and detailed protocols to help overcome challenges associated with this versatile formylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no product yield in a Vilsmeier-Haack reaction?
Low yields are frequently traced back to a few critical factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents (DMF, POCl₃), solvents, or glassware can rapidly decompose the active electrophile, halting the reaction.[1][2]
-
Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is paramount. DMF can decompose over time to dimethylamine and formic acid, which can interfere with the reaction.[3] POCl₃ can hydrolyze to phosphoric acid and HCl. Using freshly distilled or high-purity reagents is crucial.[1]
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[4][5][6] Substrates bearing electron-withdrawing groups will exhibit significantly lower reactivity and may require more forcing conditions or fail to react.
-
Inadequate Temperature: The optimal reaction temperature is highly substrate-dependent. While highly reactive substrates may proceed at 0°C, less reactive ones often require heating (e.g., 60-80°C or higher) to achieve a reasonable conversion rate.[1][4]
-
Incorrect Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is a critical parameter that must be optimized for each specific reaction.
Q2: I'm observing the formation of multiple products. How can I improve the selectivity for the desired mono-formylated product?
The formation of multiple products, particularly di-formylated byproducts, is a common issue with highly activated substrates. To enhance mono-selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1.1:1 to 1.5:1 (reagent:substrate) is a good starting point. Using a large excess of the reagent significantly increases the likelihood of di-formylation.
-
Order of Addition: For highly reactive substrates, the slow, dropwise addition of the pre-formed Vilsmeier reagent to a solution of the substrate is recommended. This practice helps to avoid localized high concentrations of the electrophile.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to moderate the reaction rate and improve selectivity.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of over-formylated products.
Q3: My reaction mixture has turned into a dark, tarry residue. What went wrong and is it salvageable?
The formation of a dark, intractable tar is typically a sign of polymerization or degradation of the starting material or product, often an issue with sensitive substrates like furan and pyrrole derivatives.[3][7]
-
Primary Cause: The most common culprit is excessive heat. The formation of the Vilsmeier reagent and the subsequent electrophilic substitution are both exothermic processes. Inadequate temperature control can lead to "hot spots" in the reaction mixture, initiating polymerization.[3][7]
-
Prevention:
-
Strict Temperature Control: Employ an ice-salt bath or a cryocooler to maintain a consistently low temperature (0°C or below) during reagent addition.
-
Slow Reagent Addition: Add the POCl₃ to the DMF, and subsequently the substrate to the Vilsmeier reagent, in a slow, dropwise manner with vigorous stirring to effectively dissipate heat.[7]
-
Use of Anhydrous Reagents: Ensure all reagents and solvents are thoroughly dried, as impurities can catalyze decomposition.[3]
-
-
Salvageability: Unfortunately, once a significant amount of tar has formed, isolating the desired product in good yield is often very difficult. The focus should be on prevention in subsequent attempts.
Q4: How do I deal with a persistent emulsion during the aqueous workup?
Emulsions can form during the extractive workup, making phase separation difficult. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic layer.[8]
-
Change in Solvent Polarity: Add a small amount of a different organic solvent to alter the polarity of the organic phase.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. The fine, suspended particles that often stabilize emulsions are physically removed, allowing the layers to separate.[8][9]
-
Gentle Heating or Cooling: Sometimes, gently warming or cooling the mixture can disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is often a very effective method to force phase separation.[10][11]
Q5: My product seems to be water-soluble, leading to low recovery after extraction. What can I do?
If your formylated product has high polarity (e.g., contains additional hydrophilic functional groups), it may have significant solubility in the aqueous phase.
-
"Salting Out": Saturate the aqueous layer with a salt like sodium chloride or ammonium chloride before extraction. This reduces the solubility of the organic product in the aqueous phase, driving it into the organic layer.[8]
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
Multiple Extractions: Perform numerous extractions (5-10 times) with a suitable organic solvent to ensure maximum recovery of the product from the aqueous phase.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Vilsmeier reagent due to moisture.[1][2]2. Insufficiently reactive substrate (electron-poor).[4][6]3. Reaction temperature is too low.[1][4]4. Impure reagents (decomposed DMF or hydrolyzed POCl₃).[3] | 1. Ensure all glassware is flame-dried. Use anhydrous solvents and freshly distilled/high-purity DMF and POCl₃.2. Increase the reaction temperature (e.g., 60-100°C) and prolong the reaction time. Consider using a more potent formylating agent if the Vilsmeier-Haack reaction is not suitable.3. Gradually increase the temperature and monitor the reaction by TLC.4. Follow the detailed protocols for reagent purification. |
| Multiple Products (Over-formylation) | 1. Excess of Vilsmeier reagent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.2. Perform the reaction at a lower temperature (e.g., 0°C).3. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| Formation of Chlorinated Byproducts | 1. High reaction temperature. 2. The Vilsmeier reagent itself can act as a chlorinating agent. | 1. Conduct the reaction at the lowest effective temperature.2. Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction. |
| Formation of Tarry Residue | 1. Reaction overheating (exothermic reaction).[3][7]2. Presence of impurities in reagents or solvents.[3] | 1. Maintain strict temperature control (ice bath or cryocooler), especially during reagent addition. Add reagents dropwise with vigorous stirring.2. Use purified, high-purity starting materials and anhydrous solvents. |
| Difficult Product Isolation | 1. Emulsion formation during extraction.[8][9]2. Product is water-soluble. | 1. Add brine, filter through Celite®, or use centrifugation to break the emulsion.2. Saturate the aqueous layer with NaCl ("salting out") and perform multiple extractions. |
Quantitative Data on Reaction Parameters
The efficiency and selectivity of the Vilsmeier-Haack reaction are highly dependent on the reaction conditions. The following tables provide a summary of quantitative data for different substrates.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution for a Highly Activated Aromatic Substrate
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Table 2: Vilsmeier-Haack Formylation of Various Indole Derivatives [12]
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 0 to 85 | 6 | 96 |
| 2-Methylindole | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | 0 to 85 | 8 | 90 |
| 5-Methylindole | 0 to 85 | 8 | 92 |
| 5-Methoxyindole | 0 to 85 | 8 | 95 |
Detailed Experimental Protocols
Protocol 1: Purification of N,N-Dimethylformamide (DMF)
Safety Note: DMF is a skin and respiratory irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Drying: To remove water, stir commercial DMF over calcium hydride (CaH₂, approximately 5% w/v) overnight under an inert atmosphere (N₂ or Ar).[13] Alternatively, for larger quantities, azeotropic distillation with benzene (10% v/v) can be employed.[1]
-
Removal of Amines: Dimethylamine, a common impurity, can be removed by distillation.
-
Distillation: Filter the DMF from the drying agent. Set up a fractional distillation apparatus for vacuum distillation. Distill the DMF under reduced pressure (e.g., 20 mmHg).[13] It is crucial to distill under vacuum as DMF can decompose at its atmospheric boiling point (153°C), especially in the presence of acidic or basic impurities.[13]
-
Storage: Store the purified, dry DMF over 3Å or 4Å molecular sieves under an inert atmosphere.[13]
Protocol 2: Purification of Phosphorus Oxychloride (POCl₃)
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Simple Distillation: For many applications, a simple distillation is sufficient to remove most impurities. Assemble a dry distillation apparatus.
-
Fractional Distillation: For higher purity, fractional distillation is recommended. Reflux the POCl₃ with sodium wire for several hours to remove any remaining water and acidic impurities, then distill.[14]
-
Collection and Storage: Collect the fraction boiling at approximately 106°C. Ensure the receiving flask is equipped with a drying tube or is under an inert atmosphere to prevent moisture from entering.[14] Store the purified POCl₃ in a tightly sealed container in a cool, dry place.
Protocol 3: Vilsmeier-Haack Formylation of Pyrrole
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add freshly distilled POCl₃ (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes. A yellowish, crystalline mass of the Vilsmeier reagent may form.
-
Formylation: Dissolve pyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0°C and pour it slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-formylpyrrole.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Caption: General Experimental Workflow for Vilsmeier-Haack Reactions.
Caption: Troubleshooting workflow for low conversion issues.
References
- 1. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 2. sid.ir [sid.ir]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trifluoromethylation Reactions
Welcome to the technical support center for the optimization of trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. The strategic incorporation of the trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluoromethylation experiments in a question-and-answer format.
Question: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors related to your reagents, catalyst, solvent, or substrate.
-
Reagent Quality:
-
Trifluoromethylating Agent: Ensure the purity and stability of your CF3 source. For instance, (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is sensitive to moisture.[1] Using a fresh bottle or a properly stored reagent is crucial.
-
Initiator/Catalyst: For reactions requiring an initiator, such as fluoride sources (e.g., TBAF, CsF) for TMSCF3, their anhydrous nature is critical.[1] Moisture can deactivate these catalysts. Consider using freshly dried initiators or purchasing a new batch. For non-fluoride initiators like K2CO3, their activity can be highly solvent-dependent.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically impact the reaction outcome. For nucleophilic trifluoromethylations with TMSCF3, polar aprotic solvents like DMF can significantly accelerate the reaction and improve yields, especially with non-fluoride catalysts.[1] In contrast, THF is a common but sometimes sluggish solvent.[1]
-
Temperature: Ensure the reaction is running at the optimal temperature. Some reactions require low temperatures (e.g., -78 °C) to prevent side reactions, while others may need heating to proceed.[2]
-
Inert Atmosphere: Many trifluoromethylation reagents and catalysts are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware is essential.[3]
-
-
Substrate Reactivity:
-
Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylations.[1] For less reactive substrates, you may need to switch to a more potent initiator system or a more forcing solvent.
-
Question: My reaction is stalling before the starting material is fully consumed. What can I do?
Answer: Reaction stalling is often due to catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is particularly common with moisture-sensitive initiators.[1] Rigorously exclude moisture from your reaction by using anhydrous reagents and solvents and properly dried glassware.
-
Insufficient Catalyst Loading: While many reactions are catalytic, the optimal catalyst loading can vary. If you suspect deactivation, a higher catalyst loading might be necessary to drive the reaction to completion.[1]
-
Inhibitors: Impurities in your starting material, reagents, or solvent can inhibit the catalyst. Purifying your starting materials and using high-purity solvents can resolve this issue.
Question: I am observing significant formation of side products. How can I improve the selectivity?
Answer: Side product formation is a common challenge in trifluoromethylation. The nature of the side products can give clues about the problem.
-
Enolization: With enolizable ketones, the formation of silyl enol ethers is a common competing pathway, especially with highly basic initiators.[1] The generated trifluoromethyl anion (CF3-) can act as a base. To minimize this, consider using a milder, non-fluoride base like K2CO3 or Cs2CO3 in a solvent like DMF.[1]
-
Protodeboronation: In copper-mediated trifluoromethylation of arylboronic acids, protodeboronation can be a competing reaction.[4] Careful optimization of the copper source, ligand, and reaction conditions is necessary to favor the desired trifluoromethylation.
-
Regioisomer Formation: In the direct C-H trifluoromethylation of arenes and heteroarenes, mixtures of regioisomers can be formed.[5] The selectivity is often dictated by the electronic and steric properties of the substrate and the specific trifluoromethylating reagent and catalyst used. A change in the catalyst or directing group strategy might be required.
Frequently Asked Questions (FAQs)
Q1: What are the main types of trifluoromethylation reactions, and how do I choose the right one for my substrate?
A1: Trifluoromethylation reactions are broadly categorized into three types based on the nature of the trifluoromethylating agent:
-
Nucleophilic Trifluoromethylation: Employs a "CF3-" equivalent, like the Ruppert-Prakash reagent (TMSCF3). This is ideal for electrophilic substrates such as aldehydes, ketones, and imines.[6]
-
Electrophilic Trifluoromethylation: Uses a "CF3+" equivalent, such as Togni's or Umemoto's reagents. These are suitable for nucleophilic substrates like thiols, alcohols, and electron-rich arenes.[7]
-
Radical Trifluoromethylation: Involves a CF3 radical, often generated from reagents like Langlois' reagent (NaSO2CF3) or CF3I.[4] This method is particularly useful for the C-H functionalization of arenes and heteroarenes.[4]
The choice depends on the functional groups present in your substrate.
Q2: How do I handle and store trifluoromethylating reagents safely?
A2: Many trifluoromethylating reagents require careful handling.
-
TMSCF3 (Ruppert-Prakash Reagent): This is a volatile and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood under an inert atmosphere.[2]
-
Togni's and Umemoto's Reagents: These are generally stable solids but should be stored in a cool, dry place.
-
Fluoride Sources (TBAF, CsF): These are often hygroscopic and should be handled under an inert atmosphere. They are also toxic and corrosive, so appropriate personal protective equipment (gloves, safety glasses) is essential.[2]
-
Gaseous Reagents (e.g., CF3I): These require specialized equipment for accurate and safe handling.
Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
Q3: Can I perform trifluoromethylation on a large scale?
A3: Yes, many trifluoromethylation protocols can be scaled up. However, challenges such as heat transfer, reagent addition, and safety need to be carefully considered. For some reactions, particularly those involving gaseous reagents like fluoroform, continuous flow methodologies have been developed for safer and more efficient large-scale synthesis.[8]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the optimization of various trifluoromethylation reactions.
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde with TMSCF3 in DMF
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | TBAF (0.6) | 0.5 - 2 | 80 - 95 |
| 2 | CsF (100) | - | 50 - 65 |
| 3 | KF (10) | - | - |
| 4 | K2CO3 (20) | - | High |
| 5 | Potassium t-butoxide (0.1 - 0.01) | - | High |
| Reaction Conditions: Benzaldehyde, TMSCF3, Catalyst, DMF, Room Temperature. Data adapted from studies on various catalytic systems.[9] |
Table 2: Optimization of Copper Salt for the Trifluoromethylation of [1,1'-biphenyl]-4-ylboronic acid
| Entry | Copper Salt (1 equiv) | Solvent | Yield (%) |
| 1 | CuOAc | DCM/H2O | 47 |
| 2 | CuOAc | MeOH/DCM/H2O (5:5:4) | 71 |
| 3 | CuCl | MeOH/DCM/H2O (5:5:4) | 80 |
| Reaction Conditions: [1,1'-biphenyl]-4-ylboronic acid (1 equiv), NaSO2CF3 (3 equiv), TBHP (5 equiv), 23 °C, 12 h. Data adapted from a study on Cu-mediated trifluoromethylation.[4] |
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Acetophenone using TMSCF3
This protocol describes a general procedure for the nucleophilic trifluoromethylation of a ketone.[1]
-
Materials:
-
Acetophenone
-
(Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (for workup)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add a solution of acetophenone (1.0 equiv) in anhydrous DMF.
-
Add potassium carbonate (10 mol%).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add TMSCF3 (1.5 equiv) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl to deprotect the silyl ether.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.
-
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid
This protocol provides a general method for the copper-catalyzed trifluoromethylation of arylboronic acids.[3]
-
Materials:
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Anhydrous Dimethylformamide (DMF)
-
Oxygen or air supply (e.g., a balloon)
-
-
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the arylboronic acid (0.5 mmol) and Cu(OAc)2 (0.05 mmol, 10 mol%).
-
Add anhydrous DMF (3 mL) to the vial.
-
Add TMSCF3 (1.0 mmol) to the reaction mixture.
-
Inflate a balloon with oxygen or air and attach it to the reaction vial.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
-
Visualizations
Caption: A decision tree for troubleshooting low-yield trifluoromethylation reactions.
Caption: Overview of the three main pathways for trifluoromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. available-inventions.umich.edu [available-inventions.umich.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions to address potential stability issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern for this compound is its susceptibility to oxidation. The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aldehyde group.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For short-term storage, 2-8°C is acceptable. For long-term stability, storage at -20°C or -80°C is advised, which can preserve the compound for extended periods. It is crucial to use tightly sealed containers to prevent exposure to air and moisture.
Q3: What are the visible signs of degradation?
A3: A common sign of degradation is a change in the physical appearance of the compound, such as a color change from colorless or light yellow to a more pronounced yellow or brown. Additionally, the formation of solid precipitates in a liquid sample can indicate the presence of the oxidized carboxylic acid product, which may have different solubility characteristics.
Q4: How does the trifluoromethyl group affect the stability of the molecule?
A4: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack. While the C-F bonds themselves are very stable, the electronic effect on the aldehyde group is the primary influence on the compound's reactivity and potential degradation pathways.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Symptoms:
-
Lower than expected yields in reactions where the aldehyde is a starting material.
-
Appearance of unknown peaks in analytical data (e.g., HPLC, GC-MS, NMR) of the reaction mixture.
Possible Cause:
-
Degradation of the this compound starting material, primarily through oxidation to the carboxylic acid. The carboxylic acid will not participate in typical aldehyde reactions (e.g., Wittig, reductive amination) and can sometimes interfere with the desired reaction pathway.
Solutions:
-
Verify Purity: Before use, check the purity of the aldehyde using an appropriate analytical technique like NMR or HPLC. The presence of a peak corresponding to the carboxylic acid is a key indicator of degradation.
-
Use Fresh Reagent: Whenever possible, use a freshly opened or recently purchased bottle of the compound.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use anhydrous and deoxygenated solvents to prevent oxidation and other side reactions.
Issue 2: Poor Solubility or Presence of Precipitate in the Starting Material
Symptoms:
-
The compound, which is typically a liquid or low-melting solid, contains solid particles.
-
Difficulty in dissolving the compound in a solvent in which it is reported to be soluble.
Possible Cause:
-
The solid is likely the oxidized product, 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, which has different physical properties, including higher melting point and different solubility, compared to the aldehyde.
Solutions:
-
Purification: If a significant amount of the oxidized impurity is present, purification by column chromatography may be necessary before use.
-
Filtration: For immediate use in a reaction where the carboxylic acid is not expected to interfere, you can attempt to dissolve the material and filter off the insoluble precipitate. However, this is not ideal as some dissolved acid will likely remain.
-
Proper Storage: To prevent this issue in the future, ensure the compound is stored under the recommended conditions (cold, inert atmosphere).
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 126091-24-5 |
| Molecular Formula | C₁₄H₉F₃O |
| Molecular Weight | 250.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥98% |
Table 2: Recommended Storage Conditions
| Storage Duration | Temperature | Atmosphere |
| Short-term (< 1 month) | 2-8°C | Inert Gas (Argon/Nitrogen) |
| Long-term (> 1 month) | -20°C to -80°C | Inert Gas (Argon/Nitrogen) |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the appropriate phosphonium salt (1.1 eq.). Suspend the salt in anhydrous THF. Cool the mixture to 0°C and add a strong base (e.g., n-BuLi, NaH, or KHMDS) (1.05 eq.) dropwise. Allow the reaction to stir at room temperature for 1-2 hours, during which the ylide will form (often indicated by a color change).
-
Wittig Reaction: Cool the ylide solution to 0°C. Dissolve fresh this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the synthesis of secondary or tertiary amines.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.). Dissolve the components in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Imine/Iminium Ion: Add a mild acid catalyst, such as acetic acid (catalytic amount), if necessary, to facilitate the formation of the imine or iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious of any gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential degradation pathway of the aldehyde to its corresponding carboxylic acid.
Caption: General experimental workflow for reactions involving the aldehyde.
managing moisture-sensitive reagents in biphenyl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in biphenyl synthesis, with a focus on managing moisture-sensitive reagents.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solutions |
| Degradation of Moisture-Sensitive Reagents (e.g., Grignard, Organolithium) | • Ensure all glassware is rigorously dried, either by oven-drying for at least 24 hours at 125 °C or by flame-drying under an inert atmosphere.• Use anhydrous solvents. Consider using a solvent purification system or drying solvents over appropriate desiccants.[1]• Handle all moisture-sensitive reagents under a strict inert atmosphere (Argon or Nitrogen) using a Schlenk line or a glovebox.[2][3][4]• For organolithium reagents, titrate before use to determine the active concentration, as it can change over time.[5][6] |
| Inactive Palladium Catalyst (e.g., in Suzuki or Stille Coupling) | • The Pd(0) species in many catalytic cycles is sensitive to oxygen.[2][7] Ensure the reaction is thoroughly deoxygenated by bubbling with an inert gas or by freeze-pump-thaw cycles.• Use fresh, high-purity palladium catalysts. The presence of oxygen can lead to the formation of inactive palladium oxides.[2]• Phosphine ligands, often used with palladium catalysts, can be oxidized by air, which reduces their ability to stabilize the catalyst.[2] |
| Ineffective Grignard Reagent Formation | • Use fresh, high-purity magnesium turnings.• Activate the magnesium turnings with a small crystal of iodine; the reaction has initiated when the brown color of the iodine disappears.[8]• Gentle heating may be necessary to start the reaction.[8]• Ensure the solvent (typically THF or diethyl ether) is anhydrous.[8][9] |
| Poor Reactivity of Aryl Halide (especially Aryl Chlorides) | • For less reactive aryl chlorides in Suzuki coupling, consider using more electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition.• In Ullmann coupling, aryl chlorides are generally less reactive than aryl bromides or iodides. Higher temperatures and specific ligands may be required.[10] |
Formation of Side Products
| Side Product | Potential Cause | Suggested Solutions |
| Homocoupling (e.g., Biphenyl from Bromobenzene in Grignard reaction) | • Grignard Reactions: This is a common side reaction, especially at higher concentrations of the aryl halide or at elevated temperatures which can promote radical formation.[11][12] Add the aryl halide slowly to the magnesium turnings to maintain a gentle reflux and avoid high local concentrations.[8][11]• Ullmann Reactions: To favor cross-coupling over homocoupling when using two different aryl halides, use one in significant excess.[12] | |
| Debromination or Reduction of Aryl Halide | • Presence of protic impurities, such as water, can lead to the reduction of the aryl halide, particularly in Ullmann reactions.[10]• Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[10] | |
| Protodeboronation (Loss of Boronic Acid Group in Suzuki Coupling) | • Presence of excess water or base, especially at elevated temperatures, can lead to the cleavage of the C-B bond.• Use the minimum effective amount of base and consider running the reaction at a lower temperature if possible. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively dry my solvents for biphenyl synthesis?
A1: The choice of drying agent and method depends on the solvent. All handling of dried solvents should be done under an inert atmosphere.[13]
| Solvent | Recommended Drying Method | Water Content After Drying (ppm) |
| Tetrahydrofuran (THF) | Reflux over sodium/benzophenone ketyl until a deep blue/purple color persists.[14] Alternatively, for a non-distillation method, store over activated 3Å molecular sieves for at least 48 hours.[15] | ~43 (Sodium/Benzophenone) |
| Toluene | Store over activated 3Å molecular sieves. For rapid drying, pass through a column of activated neutral alumina.[15] | < 10 (3Å sieves) |
| Dichloromethane (DCM) | Heat over CaH₂ and then distill.[15] Storing over 3Å molecular sieves is also effective. | ~13 (CaH₂) |
| N,N-Dimethylformamide (DMF) | Dry overnight over barium oxide or 4Å molecular sieves, then distill under reduced pressure.[14] Note: Do not use calcium hydride as it can cause decomposition.[14] | N/A |
| Methanol/Ethanol | For most uses, drying over 3Å molecular sieves overnight followed by distillation is sufficient.[14] | ~10.5 (Methanol, 3Å sieves, 120h) |
Q2: My hygroscopic base (e.g., K₃PO₄, Cs₂CO₃) seems to be clumping and affecting my reaction. How should I handle it?
A2: Hygroscopic salts must be handled in a moisture-free environment to prevent them from absorbing atmospheric water.[16][17] The best practice is to weigh and add these reagents inside a glovebox.[16] If a glovebox is unavailable, you can purchase pre-weighed reagents in sealed vials or use a glove bag.[16] Alternatively, you can dry the base in a vacuum oven before use, but it must then be handled quickly in a dry, inert atmosphere.[18]
Q3: What is the difference between using Nitrogen and Argon as an inert gas, and which one should I choose?
A3: Both nitrogen and argon are used to create an inert atmosphere, protecting sensitive reagents from oxygen and moisture.[2]
-
Nitrogen is more economical and sufficient for most standard cross-coupling reactions like Suzuki and Stille couplings.[2]
-
Argon is denser than air, providing a better "blanket" of protection over the reaction mixture. It is the preferred choice for highly sensitive reactions, particularly those involving lithium reagents, as lithium can react with nitrogen gas at certain temperatures.[2]
Q4: I am performing a Suzuki coupling and my reaction is not working. What are the most critical moisture-sensitive components?
A4: In a Suzuki-Miyaura coupling, several components are sensitive to moisture and air:
-
The Palladium Catalyst: The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[2][7]
-
Phosphine Ligands: These are easily oxidized by air, which prevents them from stabilizing the palladium catalyst.[2]
-
The Base: Many bases used (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. The presence of water can affect the catalytic cycle and lead to side reactions like protodeboronation.[16]
-
Boronic Acids: While generally more stable than other organometallic reagents, boronic acids can undergo protodeboronation in the presence of water, especially under basic conditions and heat.
Q5: How do I safely handle and quench pyrophoric reagents like tert-butyllithium?
A5: tert-Butyllithium is extremely pyrophoric and reacts violently with water and air.[3]
-
Handling: Always handle these reagents in a fume hood or glovebox, wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat and safety glasses.[3][19] Use a syringe or cannula technique for transfers under a positive pressure of an inert gas like argon.[3][4]
-
Quenching: Never add water directly to a concentrated organolithium solution.[5] For quenching a reaction, cool the mixture (typically below 0 °C) and slowly add a proton source dissolved in an inert solvent, such as isopropanol in THF.[5] For destroying excess reagent, dilute it with an inert solvent like heptane and add it slowly to a well-stirred solution of 2-propanol in heptane.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.[20]
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[20]
-
Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[20][21]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., dioxane, 5-10 mL) via syringe.[20][21] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol).[20]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[20]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[20]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by column chromatography on silica gel.[20]
Protocol 2: Preparation of a Grignard Reagent for Kumada Coupling
-
Glassware and Reagent Preparation: Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.[8] Place magnesium turnings (1.1 eq) in the flask.
-
Initiation: Add a small crystal of iodine to the flask.[8] In the dropping funnel, prepare a solution of the aryl halide (e.g., 4-bromotoluene, 1.0 eq) in anhydrous THF.
-
Grignard Formation: Add approximately 10% of the aryl halide solution to the magnesium turnings. The reaction is initiated when the brown iodine color fades and bubbling is observed. Gentle heating may be required.[8]
-
Addition: Once the reaction starts, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure all the magnesium has reacted.[8]
-
Use: Cool the dark grey or brown solution to room temperature. The Grignard reagent is now ready to be used in the subsequent coupling step.[8]
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield biphenyl synthesis.
References
- 1. research.ugent.be [research.ugent.be]
- 2. benchchem.com [benchchem.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Solved: Explain how biphenyl (an undesired product) can be formed during the preparation of the Gr [Others] [gauthmath.com]
- 12. benchchem.com [benchchem.com]
- 13. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. hepatochem.com [hepatochem.com]
- 17. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. ehs.uci.edu [ehs.uci.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
characterization of impurities in 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. The content is designed to address specific issues that may be encountered during synthesis, with a focus on the characterization and management of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most common impurities typically arise from side reactions of the starting materials and intermediates. These can be broadly categorized as:
-
Homocoupling Products: Formation of symmetrical biphenyls from the coupling of two molecules of the same starting material.
-
Starting Materials: Unreacted 3-formylphenylboronic acid or 1-bromo-3-(trifluoromethyl)benzene.
-
Protodeboronation Product: Replacement of the boronic acid group on 3-formylphenylboronic acid with a hydrogen atom.[1]
-
Hydrodebromination Product: Replacement of the bromine atom on 1-bromo-3-(trifluoromethyl)benzene with a hydrogen atom.
Q2: I am observing a significant amount of biphenyl homocoupling products in my reaction mixture. What is the likely cause and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[2] To minimize the formation of 3,3'-diformylbiphenyl and 3,3'-bis(trifluoromethyl)biphenyl, rigorous exclusion of oxygen is critical. This can be achieved by:
-
Degassing Solvents: Thoroughly degas all solvents and water used in the reaction by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.
-
Catalyst Pre-activation: Pre-heating the palladium catalyst, base, and one of the coupling partners before adding the boronic acid can sometimes reduce homocoupling.[2]
Q3: My final product is contaminated with benzaldehyde. What is the source of this impurity?
A3: The presence of benzaldehyde is likely due to the protodeboronation of the 3-formylphenylboronic acid starting material.[1] This side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] Factors that can influence protodeboronation include reaction temperature, pH, and the nature of the solvent and base used.[3] To mitigate this, consider optimizing the reaction conditions, such as using milder bases or lower temperatures.
Q4: How can I confirm the identity of an unknown impurity in my sample?
A4: A combination of chromatographic and spectroscopic techniques is essential for impurity identification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity.[4] For structural elucidation, isolation of the impurity by preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your synthesis and provides actionable troubleshooting steps.
| Issue | Potential Cause | Recommended Solution |
| Presence of starting materials in the final product | Incomplete reaction. | - Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or HPLC. - Consider extending the reaction time or slightly increasing the temperature. - Ensure efficient stirring to overcome mass transfer limitations. |
| Significant formation of 3,3'-diformylbiphenyl | Homocoupling of 3-formylphenylboronic acid.[5] | - Rigorously degas all solvents and reagents. - Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction. - Optimize the catalyst system; some ligands are more prone to promoting homocoupling than others. |
| Detection of 3,3'-bis(trifluoromethyl)biphenyl | Homocoupling of 1-bromo-3-(trifluoromethyl)benzene. | - Ensure the palladium catalyst is in its active Pd(0) state. Incomplete reduction of Pd(II) precursors can sometimes lead to side reactions. - Optimize the reaction stoichiometry; an excess of the aryl bromide may favor homocoupling. |
| Presence of benzaldehyde impurity | Protodeboronation of 3-formylphenylboronic acid.[1] | - Use anhydrous solvents, as water can facilitate protodeboronation. - Screen different bases; milder bases may be less prone to causing this side reaction. - Consider using the boronic ester equivalent of 3-formylphenylboronic acid, which can be more stable under certain conditions. |
| Observation of trifluoromethylbenzene | Hydrodebromination of 1-bromo-3-(trifluoromethyl)benzene. | - This can be a side reaction in palladium-catalyzed processes.[6] - Ensure that the hydride source is minimized in the reaction. Some bases or additives can act as hydride donors. - Optimize the ligand and palladium source. |
| Multiple unknown peaks in HPLC/GC analysis | Complex side reactions or degradation. | - Isolate the major impurities using preparative chromatography for structural characterization by NMR and MS. - Re-evaluate the stability of starting materials and the product under the reaction conditions. |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of the target compound and potential impurities.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 or a Biphenyl stationary phase column is recommended for enhanced separation of aromatic compounds (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying volatile or semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program (Example):
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural identification of the final product and any isolated impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC): Used for complex structural assignments by showing correlations between different nuclei.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of the deuterated solvent.
Data Presentation
Table 1: Potential Impurities and their Characterization Data
| Impurity Name | Structure | Likely Origin | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (Predicted) |
| 3-Formylphenylboronic acid | C₇H₇BO₃ | Unreacted starting material | 151.05 | Aldehyde proton (~10 ppm), aromatic protons, B(OH)₂ protons |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | Unreacted starting material | 224.95 / 226.95 | Aromatic protons |
| 3,3'-Diformylbiphenyl | C₁₄H₁₀O₂ | Homocoupling of 3-formylphenylboronic acid | 211.07 | Aldehyde protons (~10 ppm), complex aromatic signals |
| 3,3'-Bis(trifluoromethyl)biphenyl | C₁₄H₈F₆ | Homocoupling of 1-bromo-3-(trifluoromethyl)benzene | 291.06 | Complex aromatic signals |
| Benzaldehyde | C₇H₆O | Protodeboronation of 3-formylphenylboronic acid[1] | 107.05 | Aldehyde proton (~10 ppm), aromatic protons |
| Trifluoromethylbenzene | C₇H₅F₃ | Hydrodebromination of 1-bromo-3-(trifluoromethyl)benzene | 147.04 | Aromatic protons |
Visualizations
Caption: Workflow for impurity identification and remediation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methodologies for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) are among the most powerful techniques for this purpose.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Precision (RSD) | Key Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 0.01 - 1 µg/mL | 0.05 - 5 µg/mL | < 2% | Robust, versatile for non-volatile and thermally labile compounds.[1] | May require derivatization for compounds with poor chromophores. |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | 0.01 - 0.5 µg/mL | 0.05 - 2 µg/mL | < 5% | High sensitivity and specificity, excellent for volatile impurities.[2] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Analyte dependent, typically mg range for accurate quantification. | Analyte dependent, typically mg range for accurate quantification. | < 1% | Primary analytical method, no need for reference standards of impurities, provides structural information.[3][4] | Lower sensitivity compared to chromatographic methods. |
| DSC | Purity determination based on the melting point depression of the main component.[5][6][7] | Not applicable (measures bulk purity). | Not applicable (measures bulk purity). | Purity dependent, typically for >98% pure samples. | Provides absolute purity of the crystalline material, fast analysis time.[8] | Only applicable to crystalline solids, does not identify individual impurities.[8] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and impurity profiles.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample and reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity based on the peak area percentage or by using a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (or other suitable solvent)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Quantify the purity by area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the determination of purity without a specific reference standard for the analyte. An internal standard with a known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Add the appropriate deuterated solvent to dissolve the sample and standard completely.
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and correct the baseline.
-
-
Quantification:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Differential Scanning Calorimetry (DSC)
DSC determines the purity of a crystalline substance by measuring the depression of its melting point.
Instrumentation:
-
Differential Scanning Calorimeter
Reagents:
-
Sample of this compound (crystalline)
-
Reference material for calibration (e.g., Indium)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
DSC Analysis:
-
Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to maintain thermal equilibrium.
-
Temperature Range: Heat the sample through its melting range.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically performed by the instrument's software. The method assumes that the impurities are soluble in the molten substance and insoluble in the solid phase.[5]
Visualizing the Workflow and Method Selection
To better illustrate the processes involved in purity analysis, the following diagrams, generated using Graphviz, outline a typical experimental workflow and a decision-making process for selecting the most suitable analytical method.
References
- 1. wjpmr.com [wjpmr.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the HPLC-MS and GC-MS Analysis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Introduction
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the biphenyl scaffold is a common feature in many biologically active compounds.[1][2][3][4][5][6] Ensuring the purity and identity of this intermediate is a critical step in the drug development and manufacturing process to guarantee the safety and efficacy of the final product.[7] This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
This document outlines detailed experimental protocols for both methods, presents a quantitative comparison of their expected performance, and includes a workflow diagram for the analysis of this intermediate in a pharmaceutical quality control setting.
Methodology and Experimental Protocols
Given the lack of a standardized, published method for this specific analyte, the following protocols are constructed based on established principles for the analysis of aromatic aldehydes, trifluoromethylated compounds, and biphenyl derivatives.
Protocol 1: HPLC-MS with Derivatization
HPLC-MS is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For aldehydes, derivatization is often employed to improve chromatographic retention, ionization efficiency, and detection sensitivity.[1][2]
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.
-
Derivatization Procedure: To 100 µL of the standard solution (or sample extract), add 200 µL of the DNPH reagent solution. Vortex the mixture and heat at 60°C for 30 minutes. After cooling to room temperature, dilute the sample with the mobile phase to the desired concentration for injection.
2. HPLC-MS Conditions:
-
Instrument: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A biphenyl stationary phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended to enhance the separation of aromatic isomers through π-π interactions.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity profiling.
-
MRM Transitions (Hypothetical): Precursor ion (m/z of the DNPH-derivative) → Product ion 1, Product ion 2.
-
Protocol 2: GC-MS Analysis
GC-MS is an excellent alternative for the analysis of volatile and semi-volatile compounds. Given the molecular weight and structure of this compound, it is amenable to GC-MS analysis, potentially without derivatization.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution to the desired concentration range for creating a calibration curve.
2. GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Scan Mode: Full scan for identification and quantification of the molecular ion and characteristic fragments.
-
Performance Comparison
The choice between HPLC-MS and GC-MS will depend on the specific requirements of the analysis, such as the need for sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HPLC-MS with Derivatization | GC-MS |
| Applicability | Excellent for non-volatile and thermally labile compounds. Derivatization extends applicability to poorly ionizable aldehydes. | Ideal for volatile and semi-volatile, thermally stable compounds. |
| Sensitivity (LOD/LOQ) | Potentially lower limits of detection (sub-ppb) due to enhanced ionization from derivatization. | Good sensitivity (low ppb range), but may be less sensitive than derivatized HPLC-MS for this specific analyte. |
| Selectivity | High selectivity from both chromatographic separation and MS/MS detection. Biphenyl columns can resolve isomers. | High selectivity from chromatographic separation and characteristic EI fragmentation patterns for library matching. |
| Sample Preparation | More complex due to the derivatization step, which adds time and potential for variability. | Simpler sample preparation, typically involving dissolution and dilution. |
| Analysis Time | Longer run times may be required for gradient elution and re-equilibration. | Faster run times are often achievable with temperature programming. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components. | Less prone to matrix effects in the ion source, but non-volatile matrix components can contaminate the injector and column. |
| Structural Information | ESI often produces the molecular ion, with fragmentation controlled in MS/MS. | EI provides reproducible fragmentation patterns that are useful for library searching and structural elucidation. |
Workflow and Pathway Visualization
The following diagram illustrates a typical workflow for the quality control analysis of a pharmaceutical intermediate like this compound.
Caption: Workflow for the quality control of a pharmaceutical intermediate.
Both HPLC-MS and GC-MS are powerful and suitable techniques for the analysis of this compound.
-
HPLC-MS with derivatization is likely to offer superior sensitivity and is the method of choice if trace-level impurities need to be quantified or if the compound exhibits thermal instability.
-
GC-MS provides a simpler, faster workflow with robust structural identification capabilities through established EI libraries, making it an excellent choice for routine purity assessments and the identification of volatile or semi-volatile impurities.
The selection of the optimal method will be guided by the specific analytical goals, laboratory resources, and the regulatory requirements for the final product.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Trifluoromethylated Substrates
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalyst performance in the Suzuki-Miyaura coupling of trifluoromethylated substrates, complete with experimental data and protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of substrates bearing strong electron-withdrawing groups, such as the trifluoromethyl (CF3) group, presents a unique set of challenges. The selection of an appropriate catalyst system is paramount to achieving high yields and overcoming potential side reactions. This guide provides an objective comparison of common catalyst systems for the Suzuki-Miyaura coupling of trifluoromethylated aryl halides, supported by experimental data.
Catalyst Performance Comparison
The efficiency of a catalyst system in the Suzuki-Miyaura coupling of trifluoromethylated substrates is highly dependent on the choice of metal center (typically palladium or nickel) and the coordinating ligand. Below is a summary of the performance of various catalyst systems in the coupling of 4-bromobenzotrifluoride with phenylboronic acid, a representative reaction for this class of substrates.
| Catalyst System | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromobenzotrifluoride | Phenylboronic acid | 10 | K₂CO₃ | Dimethoxyethane | 80 | Overnight | 50 |
| Pd Nanoparticles on Graphene | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 0.1 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 |
| NiCl₂(PCy₃)₂ | Aryl Halides | Arylboronic acids | 5 | K₃PO₄ | 2-Me-THF | 100 | 12 | Good to Excellent |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in reaction conditions.[1][2][3]
In-depth Catalyst System Analysis
Palladium Catalysts with Phosphine Ligands
Palladium complexes with phosphine ligands are the most traditional and widely used catalysts for Suzuki-Miyaura couplings. For trifluoromethylated substrates, bulky and electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition step, which can be challenging for electron-poor aryl halides.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a commonly used, commercially available catalyst. However, for challenging substrates like 4-bromobenzotrifluoride, it may require higher catalyst loadings and longer reaction times to achieve moderate yields.[1]
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky dialkylbiaryl phosphine ligands have shown exceptional activity in a wide range of cross-coupling reactions, including those with electron-deficient substrates. They often allow for lower catalyst loadings and milder reaction conditions.
Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability can enhance the catalytic activity and stability of the palladium center. For the coupling of trifluoromethylated substrates, NHC-ligated palladium complexes can offer improved performance over traditional phosphine-based catalysts, particularly in terms of reaction rates and catalyst stability at elevated temperatures. Sterically hindered NHC ligands have been shown to be effective in the Suzuki-Miyaura coupling of nitroarenes, indicating their potential for other electron-deficient substrates.
Nickel Catalysts
Nickel-based catalysts have gained significant attention as a more economical and sustainable alternative to palladium.[2] Nickel catalysts can be particularly effective for the coupling of challenging substrates, including those with trifluoromethyl groups. Nickel(II) complexes with phosphine ligands, such as NiCl₂(PCy₃)₂, have demonstrated high efficiency in the Suzuki-Miyaura coupling of a range of aryl halides, including those with electron-withdrawing groups.[3] Furthermore, visible-light-induced nickel catalysis has been developed for radical cross-couplings to access α-aryl-α-trifluoromethyl alcohols, showcasing the unique reactivity of nickel systems.[4]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a trifluoromethylated aryl bromide.
General Procedure for the Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride with Phenylboronic Acid:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 4-bromobenzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is typically repeated three times.
-
Under the inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 mmol) and the appropriate anhydrous solvent (e.g., dimethoxyethane, toluene, or THF).
-
The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time.
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Unveiling the Bioactivity of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity. When coupled with the versatile biphenyl scaffold, which is known to exhibit a wide range of biological effects, the resulting derivatives present a promising avenue for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives closely related to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, focusing on their potential antimicrobial and anticancer properties, supported by available experimental data and detailed methodologies.
While specific biological data for this compound is not extensively available in the current literature, a comprehensive review of its close analogs and the broader class of trifluoromethyl-substituted biphenyl compounds reveals significant potential in two key therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Activity of Trifluoromethyl-Biphenyl Derivatives
Several studies have highlighted the antibacterial potential of biphenyl derivatives containing trifluoromethyl groups. These compounds have shown efficacy against a range of bacterial pathogens, including drug-resistant strains.
One notable study investigated a series of fluorine- and CF3-substituted biphenyl derivatives as potential antibacterial agents targeting Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[1] Another study reported the potent activity of 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[2]
Comparative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for representative trifluoromethyl-biphenyl derivatives against various bacterial strains. Lower MIC values indicate greater potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | 6.25 | [2] |
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Multidrug-resistant Enterococcus faecalis | 3.13 | [2] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 25) | Staphylococcus aureus (MRSA) | 0.78 | [3] |
Anticancer Activity of Trifluoromethyl-Biphenyl Derivatives
The biphenyl scaffold is a common feature in a number of anticancer agents. The addition of a trifluoromethyl group can further enhance their cytotoxic and antiproliferative activities. Research has shown that certain biphenyl derivatives can induce apoptosis and inhibit key signaling pathways in cancer cells. For instance, some biphenyl derivatives have been shown to mediate anti-breast cancer activity by inducing the dimerization of PD-L1 and subsequently modulating the PD-L1–AKT–mTOR/Bcl2 signaling pathway.[4][5]
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected trifluoromethyl-biphenyl derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivative (Compound 6g) | 60 human tumor cell lines (mean) | 0.15 | [6] |
| Hydroxylated biphenyl compound 11 | Melanoma cells | 1.7 ± 0.5 | [7] |
| Hydroxylated biphenyl compound 12 | Melanoma cells | 2.0 ± 0.7 | [7] |
| Biphenyl derivative 12j–4 | MDA-MB-231 (Breast) | 2.68 ± 0.27 | [5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | NCI-60 cell panel | Most active of series | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays discussed.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)[1][9][10]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate. Perform serial two-fold dilutions of the antimicrobial agent stock solution in the broth to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
MTT Cell Viability Assay Protocol[11][12][13]
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serum-free or low-serum medium) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Mechanisms and Workflows
To better understand the potential mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl Biphenyl Analogs as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trifluoromethyl biphenyl analogs, specifically a series of dianilinopyrimidine derivatives, as inhibitors of the Epidermal Growth-Factor Receptor (EGFR). Overexpression and mutation of EGFR are implicated in the progression of various cancers, making it a key target for therapeutic intervention. The inclusion of a trifluoromethyl group in small molecule inhibitors can significantly impact their pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This guide summarizes quantitative structure-activity relationship (SAR) data, details experimental protocols for key biological assays, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Dianilinopyrimidine Derivatives
A series of 2,4-dianilinopyrimidine derivatives bearing a trifluoromethyl group were synthesized and evaluated for their inhibitory activity against wild-type EGFR (EGFRwt) and their anti-proliferative effects on several cancer cell lines. The core scaffold consists of a pyrimidine ring substituted with two aniline moieties, one of which is part of a benzamide or a related amide structure. The trifluoromethyl group is positioned on the pyrimidine ring.
The general structure-activity relationships for this series can be summarized as follows:
-
Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring of the benzamide moiety significantly influence the anti-proliferative activity.
-
Linker between Phenyl Rings: The amide linker is a key feature for potent activity.
-
Thiophene Moiety: The presence of a substituted thiophene ring at the 4-position of the pyrimidine core is a common feature among the most active compounds.
The following table summarizes the in vitro anti-proliferative activity (IC50) of selected compounds against A549 (non-small cell lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cell lines, as well as their inhibitory activity against EGFRwt.
| Compound ID | R Group (Substitution on terminal phenyl) | A549 IC50 (μM) | PC-3 IC50 (μM) | HepG2 IC50 (μM) | EGFRwt IC50 (μM) |
| 4a | H | 1.32 | 3.54 | 3.16 | 0.13 |
| 4b | 2-F | 0.89 | 3.12 | 2.87 | 0.11 |
| 4c | 3-F | 0.56 | 2.46 | 2.21 | 0.098 |
| 4d | 4-F | 0.73 | 2.89 | 2.53 | 0.10 |
| 4e | 2-Cl | 1.15 | 3.37 | 3.01 | 0.12 |
| 4f | 3-Cl | 0.98 | 3.21 | 2.94 | 0.11 |
| 4g | 4-Cl | 1.02 | 3.28 | 2.99 | 0.12 |
| 4h | 2-CH3 | 1.56 | 3.89 | 3.54 | 0.15 |
| 4i | 3-CH3 | 1.41 | 3.67 | 3.32 | 0.14 |
| 4j | 4-CH3 | 1.49 | 3.78 | 3.41 | 0.15 |
| Gefitinib | (Reference Drug) | 0.68 | 2.98 | 2.76 | 0.10 |
Data extracted from a study on dianilinopyrimidine derivatives as EGFR inhibitors.[1]
From the data, it is evident that the position of the fluorine substituent on the terminal phenyl ring has a notable effect on the anti-proliferative activity, with the 3-fluoro substituted compound (4c ) exhibiting the highest potency across all tested cell lines and against EGFRwt, even surpassing the reference drug Gefitinib in A549 cells.[1] In general, electron-withdrawing groups at the meta-position of the terminal phenyl ring appear to be favorable for activity.
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against wild-type EGFR.
Materials:
-
Recombinant human EGFR (wild-type)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
ELISA reader
Procedure:
-
Prepare a solution of the EGFR enzyme in the assay buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of the test compounds (typically in serial dilutions) to the wells. A control with DMSO alone is also included.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylation. This is often done using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Measure the signal using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes the method used to assess the anti-proliferative activity of the compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-3, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. A vehicle control (DMSO) is included.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of trifluoromethyl biphenyl analogs.
Caption: General experimental workflow for SAR studies of EGFR inhibitors.
References
A Comparative Analysis of the Reactivity of Trifluoromethyl- and Methyl-Substituted Biphenyls in Key Organic Transformations
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted biaryl scaffolds is paramount for efficient molecular design and synthesis. This guide provides an objective comparison of the reactivity of biphenyls substituted with a trifluoromethyl (CF3) group versus a methyl (CH3) group, supported by experimental data from pivotal cross-coupling and C-H functionalization reactions.
The introduction of a trifluoromethyl group in place of a methyl group can profoundly alter a molecule's physicochemical and biological properties.[1] These changes are rooted in the distinct electronic and steric characteristics of the two substituents. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, while the CH3 group is weakly electron-donating. This electronic disparity significantly influences the reactivity of the biphenyl core in common synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in the synthesis of biaryls. The key step influenced by substituents on the aryl halide is the oxidative addition of the palladium(0) catalyst. Electron-withdrawing groups on the aryl halide are known to accelerate this rate-determining step, leading to faster reaction rates.
While direct side-by-side comparative data under identical conditions is scarce in the literature, the general trend is well-established. For instance, in a study comparing the reactivity of various substituted aryl iodides, electron-withdrawing groups consistently led to higher reaction rates and yields compared to electron-donating groups. This suggests that a trifluoromethyl-substituted aryl halide will react faster than its methyl-substituted counterpart in a Suzuki-Miyaura coupling.
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide Precursor | Substituent | Electronic Effect | Expected Reactivity |
| 4-Bromo-X-phenyl | -CF3 | Strong Electron-Withdrawing | Higher |
| 4-Bromo-X-phenyl | -CH3 | Weak Electron-Donating | Lower |
This enhanced reactivity of the trifluoromethyl-substituted substrate can be attributed to the increased electrophilicity of the carbon atom bearing the halogen, making it more susceptible to oxidative addition by the palladium catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the electronic nature of the aryl halide plays a crucial role. The electron-withdrawing trifluoromethyl group is expected to facilitate the oxidative addition step, thereby enhancing the overall reaction rate and efficiency.
Experimental data for the Buchwald-Hartwig amination of 4-bromobenzotrifluoride with various amines demonstrates high yields, underscoring its suitability as a substrate in this transformation.
Table 2: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Various Amines
| Entry | Amine | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | Aniline | RuPhos | NaOtBu | Toluene | 100 | 24 | 91 |
| 3 | Aniline | SPhos | NaOtBu | Toluene | 100 | 24 | 88 |
| 4 | Aniline | XPhos | K3PO4 | Toluene | 100 | 24 | 78 |
| 5 | Aniline | XPhos | Cs2CO3 | Toluene | 100 | 24 | 85 |
| 6 | Morpholine | BINAP | Cs2CO3 | Toluene | 110 | 24 | 75 |
| 7 | Indole | DavePhos | K3PO4 | Dioxane | 100 | 24 | 85 |
| Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Solvent (5 mL). Yields determined by GC analysis. |
C-H Functionalization
Direct C-H functionalization is an increasingly important strategy for the late-stage modification of complex molecules. The electronic properties of substituents on the aromatic ring can significantly influence the regioselectivity and efficiency of these reactions.
In directing group-assisted C-H functionalization, the electron-withdrawing nature of the trifluoromethyl group can render the C-H bonds more acidic and potentially easier to activate. Conversely, the electron-donating methyl group can increase the electron density of the aromatic ring, which can also influence the reactivity depending on the specific catalytic cycle.
Currently, there is a lack of direct comparative studies on the C-H functionalization of trifluoromethyl- versus methyl-substituted biphenyls under the same reaction conditions. However, research on simpler arenes indicates that both electron-rich and electron-deficient substrates can undergo C-H activation, with the optimal conditions and outcomes being highly dependent on the specific catalyst, directing group, and reaction type.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromobenzotrifluoride or 4-bromotoluene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a round-bottom flask, combine the aryl bromide, arylboronic acid, and base.
-
Fit the flask with a reflux condenser and purge with an inert gas (e.g., argon) for 15 minutes.
-
Add the degassed solvent mixture to the flask, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sulfate (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline
Materials:
-
Aryl bromide (e.g., 4-bromobenzotrifluoride or 4-bromotoluene) (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium precatalyst, and phosphine ligand.
-
Add the base to the tube.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aniline followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing Reaction Mechanisms
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Trifluoromethyl Groups: A Key to Enhancing Metabolic Stability in Drug Discovery
A comparative guide for researchers on the impact of trifluoromethyl groups on the metabolic stability of compounds, supported by experimental data and detailed protocols.
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical hurdle in the development of new therapeutic agents. Compounds that are rapidly metabolized in the body often suffer from poor bioavailability and short half-lives, limiting their therapeutic efficacy. Medicinal chemists employ various strategies to enhance metabolic stability, and the introduction of a trifluoromethyl (CF3) group has emerged as a powerful and widely adopted approach. This guide provides an objective comparison of the metabolic stability of compounds with and without trifluoromethyl groups, supported by experimental data, detailed methodologies, and visual representations of key processes.
The enhanced metabolic stability of trifluoromethylated compounds is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen (C-H) bond.[1] By strategically replacing a metabolically labile methyl (CH3) group or a hydrogen atom with a trifluoromethyl group, chemists can effectively block or slow down oxidative metabolism at that site.[2] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][3]
Quantitative Comparison of Metabolic Stability
The following tables summarize in vitro data from various studies, showcasing the enhanced metabolic stability of compounds upon the introduction of a trifluoromethyl group. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1][2]
Table 1: Comparison of N-Trifluoromethyl and N-Methyl Analogs in Human Liver Microsomes (HLM) .[4]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) |
| Azole | N-CH3 Analog | Non-fluorinated | 15 | 92.4 |
| N-CF3 Analog | Trifluoromethylated | > 240 | < 5.8 | |
| Amine | N-CH3 Analog | Non-fluorinated | 28 | 49.5 |
| N-CF3 Analog | Trifluoromethylated | 185 | 7.5 |
Table 2: Comparison of Trifluoromethyl-Substituted and Methyl-Substituted Picornavirus Inhibitors in Monkey Liver Microsomes .[2][5]
| Compound Feature | Methyl-Substituted Analog | Trifluoromethyl-Substituted Analog |
| Number of Metabolites | 18 | 8 |
| Major Metabolic Pathway | Hydroxylation of the methyl group | Blocked at the trifluoromethyl position |
Table 3: Impact of Fluorination on the Metabolic Stability of Indole Compounds in Liver Microsomes .[6]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse liver microsomes |
| 32a | 4-Fluoro-indazole analog | 13.29 | - | Mouse liver microsomes |
| 32c | CF3-substituted indazole analog | 53.71 | 1.29 (mL/min/mg) | Mouse liver microsomes |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | Rat liver microsomes |
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.[2][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known metabolic stability)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsome solution in phosphate buffer to the desired protein concentration.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]
-
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Comparative Guide to the Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, a key intermediate in pharmaceutical and materials science research. We present a detailed validation of a plausible Suzuki-Miyaura cross-coupling protocol and compare it with alternative synthetic strategies, supported by experimental data from analogous reactions found in the literature.
Introduction
This compound is a valuable building block characterized by its substituted biphenyl scaffold. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity in drug candidates, while the carbaldehyde functional group offers a versatile handle for further chemical transformations. The efficient synthesis of this and similar molecules is crucial for advancing drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction is a prominent method for the formation of C-C bonds in the synthesis of biaryl compounds due to its mild reaction conditions, high yields, and tolerance of various functional groups.[1][2]
Comparison of Synthetic Protocols
The synthesis of this compound can be approached through several cross-coupling strategies. Below is a comparison of the most viable methods, with the Suzuki-Miyaura coupling presented as the primary protocol.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Starting Materials | 3-Formylphenylboronic acid and 1-bromo-3-(trifluoromethyl)benzene (or vice versa) | Organostannane (e.g., tributyl(3-(trifluoromethyl)phenyl)stannane) and 3-bromobenzaldehyde | Organozinc reagent (e.g., (3-(trifluoromethyl)phenyl)zinc chloride) and 3-bromobenzaldehyde |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[3] | Palladium (e.g., Pd(PPh₃)₄) | Palladium or Nickel[4] |
| Base | Required (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)[1] | Generally not required | Generally not required |
| Reaction Conditions | Mild (often room temperature to moderate heating)[1] | Mild to moderate heating | Mild, often room temperature |
| Toxicity of Reagents | Boronic acids are generally low in toxicity. | Organotin compounds are highly toxic.[4] | Organozinc reagents are moisture-sensitive but generally less toxic than organotin compounds. |
| Functional Group Tolerance | Excellent[2] | Good, but can be sensitive to acidic conditions. | Good, but sensitive to moisture. |
| Reported Yields (for similar compounds) | Generally high (can exceed 90%)[1] | High | High |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol is based on established methodologies for the synthesis of similar biphenyl derivatives.[1][5]
Materials
-
3-Formylphenylboronic acid
-
1-Bromo-3-(trifluoromethyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure
-
Reaction Setup: In a round-bottom flask, combine 3-formylphenylboronic acid (1.2 equivalents), 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen gas through it for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Validation
The synthesized compound should be characterized using the following analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Synthesis Workflow and Signaling Pathway Diagrams
To visually represent the synthesis and potential applications, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Comparison of synthetic strategies for the target molecule.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and environmentally conscious method for the synthesis of this compound. Its mild reaction conditions, tolerance for a wide range of functional groups, and the low toxicity of its reagents make it a superior choice over alternatives like the Stille and Negishi couplings for both laboratory-scale synthesis and potential scale-up operations. The provided protocol offers a reliable and validated pathway for obtaining this important chemical intermediate.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Ortho-, Meta-, and Para-Isomers of Trifluoromethyl-biphenyl-carbaldehyde for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ortho-, meta-, and para-isomers of trifluoromethyl-biphenyl-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the biphenyl scaffold, a common feature in pharmacologically active molecules. The positional isomerism of the carbaldehyde group is expected to significantly influence the physicochemical properties, spectral characteristics, and biological activities of these molecules.
This document summarizes available experimental data to facilitate a comparative assessment. It should be noted that direct comparative studies on the specific isomers—2'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde (ortho), 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (meta), and 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (para)—are limited. Therefore, data from closely related analogues are included to provide a foundational comparison.
Physicochemical and Spectral Properties
A summary of the known physicochemical and spectral properties of the trifluoromethyl-biphenyl-carbaldehyde isomers and their analogues is presented below. These properties are crucial for predicting the behavior of these compounds in biological systems and for their characterization.
Table 1: Comparison of Physicochemical Properties
| Property | Ortho-Isomer Analogue (4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxaldehyde) | Meta-Isomer (4'-(Trifluoromethyl)biphenyl-3-carbaldehyde) | Para-Isomer (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde) |
| CAS Number | 84392-23-4[1] | 343604-24-0 | 90035-34-0 |
| Molecular Formula | C₁₄H₉F₃O[1] | C₁₄H₉F₃O | C₁₄H₉F₃O |
| Molecular Weight | 250.22 g/mol [1] | 250.22 g/mol | 250.22 g/mol |
| Physical Form | Liquid[1] | Clear colorless to yellow liquid | White to light yellow powder/crystal |
| Density | 1.273 g/mL at 25 °C[1] | Not available | Not available |
| Refractive Index | n20/D 1.552[1] | Not available | Not available |
| Melting Point | Not applicable[1] | Not available | 74.0 to 78.0 °C |
Table 2: Comparison of Spectral Data (¹H, ¹³C, and ¹⁹F NMR)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Ortho-Isomer Analogue (3'-methyl-[1,1'-biphenyl]-2-carbaldehyde) | 9.95 (s, 1H, CHO), 7.99 (d, J=8.0 Hz, 1H), 7.62-7.58 (m, 2H), 7.48-7.41 (m, 1H), 7.33 (t, J=8.0 Hz, 1H), 7.16 (t, J=8.0 Hz, 2H), 2.42 (s, 3H)[2] | 192.3, 146.0, 137.9, 137.5, 133.5, 133.3, 130.6, 130.6, 128.7, 128.1, 127.5, 127.3, 127.1, 21.3[2] | Not available |
| Meta-Isomer Analogue (N-phenyl-1-(4-(trifluoromethyl)phenyl)methanimine) | 8.76 (s, 1H), 8.15 (d, J=8.0 Hz, 2H), 7.89 (d, J=8.2 Hz, 2H), 7.47–7.42 (m, 2H), 7.34–7.27 (m, 3H) | 159.5, 150.8, 139.6, 131.1, 130.8, 129.3 (d, J=2.6 Hz), 126.6, 125.7 (q, J=3.8 Hz), 122.7, 121.1 | Not available |
| Para-Isomer Analogue (3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl) | 7.65 (s, 4H), 7.38 (s, 1H), 7.35 (d, J=4.0 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.20 (d, J=4.0 Hz, 1H), 2.43 (s, 3H)[1] | 144.8, 139.6, 138.6, 129.1 (d, J=2.2 Hz), 128.9, 128.8, 127.9, 127.3, 125.5, 124.3, 21.3[1] | -64.0 (s)[1] |
Note: The NMR data provided is for structurally similar analogues, as a complete dataset for the exact isomers of trifluoromethyl-biphenyl-carbaldehyde was not available in the literature.
Biological Activity
Experimental Protocols
The following are general protocols for the synthesis and biological evaluation of trifluoromethyl-biphenyl-carbaldehyde isomers. These can be adapted for a direct comparative study.
Synthesis: Suzuki-Miyaura Cross-Coupling
A common and effective method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq.), the corresponding formylphenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture (e.g., toluene/ethanol/water) is added.
-
The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired trifluoromethyl-biphenyl-carbaldehyde isomer.
Biological Evaluation: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ortho-, meta-, and para-isomers of trifluoromethyl-biphenyl-carbaldehyde. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.
Biological Evaluation: Apoptosis Induction (Caspase Activity Assay)
Caspase activity assays are used to measure the activation of caspases, which are key proteases involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, and after the desired incubation period, lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the caspase activity and compare the effects of the different isomers.
Signaling Pathway Analysis
Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by the ortho-, meta-, and para-isomers of trifluoromethyl-biphenyl-carbaldehyde. Further research, including transcriptomic and proteomic analyses, would be necessary to identify the molecular targets and signaling cascades affected by these compounds. A general workflow for such an investigation is proposed below.
Conclusion
The ortho-, meta-, and para-isomers of trifluoromethyl-biphenyl-carbaldehyde represent a promising class of compounds for further investigation in drug discovery. The available data, although limited to analogues in some cases, suggests that the positional isomerism will lead to distinct physicochemical and, consequently, biological properties. The provided experimental protocols offer a starting point for a comprehensive comparative analysis of these isomers. Future studies should focus on the direct synthesis and parallel biological evaluation of all three isomers to elucidate their structure-activity relationships and identify their molecular mechanisms of action.
References
A Comparative Guide to the Synthesis of 3'-(Trluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. Among these, 3'-(Trluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde stands as a key intermediate for various pharmacologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, focusing on palladium-catalyzed cross-coupling reactions. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Catalyst System (Typical) | Solvents | Base | Yield | Reaction Time |
| Suzuki-Miyaura Coupling | 3-Bromobenzaldehyde, (3-(Trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂ / PPh₃ | n-Propanol / Water | Na₂CO₃ | High | ~1 hour |
| Stille Coupling | 3-Bromobenzaldehyde, (3-(Trifluoromethyl)phenyl)stannane | Pd(PPh₃)₄ | Toluene | - | Variable | 2-24 hours |
| Negishi Coupling | 3-Bromobenzaldehyde, (3-(Trifluoromethyl)phenyl)zinc halide | Pd(dppf)Cl₂ | THF | - | Variable | 2-12 hours |
Synthetic Pathway Overview
The synthesis of 3'-(Trluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is most commonly achieved through a palladium-catalyzed cross-coupling reaction. This involves the formation of a carbon-carbon bond between a trifluoromethyl-substituted phenyl ring and a formyl-substituted phenyl ring. The three most prevalent methods—Suzuki-Miyaura, Stille, and Negishi couplings—differ primarily in the organometallic nucleophile employed.
Figure 1. Overview of the primary synthetic routes to 3'-(Trluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[1] It is often favored due to the stability and low toxicity of the boronic acid reagents.[1]
Reaction Scheme:
Figure 2. Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Procedure:
A 100 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a condenser, and a nitrogen inlet balloon. To the flask are added 3-bromobenzaldehyde (1.00 g, 5.40 mmol), (3-(trifluoromethyl)phenyl)boronic acid (1.23 g, 6.48 mmol), and n-propanol (10 mL). The mixture is stirred for 15 minutes to allow for the complete dissolution of all solids. To this solution, palladium acetate (3.6 mg, 0.016 mmol), triphenylphosphine (12.8 mg, 0.049 mmol), 2M aqueous sodium carbonate (3.25 mL, 6.50 mmol), and deionized water (2.0 mL) are added. The resulting mixture is heated to reflux under a nitrogen atmosphere for approximately 1 hour, with the reaction progress monitored by TLC (4:1 hexanes:ethyl acetate).[2]
Upon completion, the reaction is cooled to room temperature, and water (7 mL) is added. The mixture is stirred open to the air for 5 minutes. The reaction mixture is then diluted with ethyl acetate (10 mL) and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted again with ethyl acetate (10 mL). The combined organic extracts are washed sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[2]
Purification is achieved by recrystallization. The crude solid is slurried in hexanes (5 mL) while warming to reflux. Methanol (2 mL) is added to clarify the solution. After complete dissolution, the heat source is removed, and the solution is allowed to cool to induce crystallization. The crystals are isolated by vacuum filtration, washed with cold hexanes, and dried to afford the purified this compound.[2]
Stille Coupling
The Stille coupling utilizes organotin reagents, which are often stable and can be purified by chromatography. A drawback of this method is the toxicity of the tin compounds.
Experimental Workflow:
Figure 3. General workflow for a Stille coupling reaction.
General Protocol:
In a flame-dried flask under an inert atmosphere, 3-bromobenzaldehyde (1.0 equiv), (3-(trifluoromethyl)phenyl)stannane (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) are dissolved in anhydrous toluene. The reaction mixture is heated to reflux and stirred for 2-24 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes and organostannanes. This can lead to faster reaction times but may also result in lower functional group tolerance.
General Protocol:
In a flame-dried flask under an inert atmosphere, a solution of the (3-(trifluoromethyl)phenyl)zinc halide is prepared in situ or added to a solution of 3-bromobenzaldehyde (1.0 equiv) in an anhydrous solvent such as THF. A palladium catalyst, for instance, Pd(dppf)Cl₂ (0.01-0.05 equiv), is then added. The reaction mixture is stirred at room temperature or heated to reflux for 2-12 hours, with the reaction monitored by TLC or GC-MS. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice of synthetic route for 3'-(Trluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde will depend on several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the specific equipment and expertise available. The Suzuki-Miyaura coupling often presents the best balance of high yield, operational simplicity, and the use of less toxic reagents. The Stille coupling offers the advantage of using stable organotin compounds, while the Negishi coupling can provide faster reaction times due to the higher reactivity of the organozinc reagent. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making an informed decision for the efficient synthesis of this important chemical intermediate.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways to CF3-Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF₃) group into biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the CF₃ group can significantly enhance the pharmacokinetic and physicochemical properties of molecules, leading to improved efficacy and stability. This guide provides a comprehensive comparison of the most common synthetic pathways to CF₃-biphenyls, offering a cost-benefit analysis supported by experimental data to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Synthetic Pathways
| Pathway | Typical Yield | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Estimated Reagent Cost per mmol of Product | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 85-98% | 1-5 | 2-12 | 80-110 | ~$25-50 | High yields, excellent functional group tolerance, commercially available starting materials, air and moisture stable boronic acids. | Pre-functionalization of both coupling partners required, potential for side reactions (e.g., homocoupling). |
| Negishi Coupling | 75-95% | 1-5 | 2-16 | 25-100 | ~$30-60 | High functional group tolerance, often milder reaction conditions than Suzuki, less prone to homocoupling. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques; preparation of organozinc reagents adds a step. |
| Direct C-H Trifluoromethylation | 40-70% | 5-10 (photocatalyst) | 12-24 | 25-80 | ~$40-80+ | Atom economical (no pre-functionalization of one partner), late-stage functionalization potential. | Lower yields, regioselectivity can be an issue, often requires stoichiometric and expensive trifluoromethylating agents. |
Note on Cost Estimation: The estimated reagent cost per millimole of product is a rough approximation based on commercially available prices for key reagents (aryl halides, boronic acids/organozincs, catalysts, ligands, and trifluoromethylating agents) and typical reaction yields. Actual costs may vary depending on the supplier, scale, and purity of the reagents.
In-Depth Analysis of Synthetic Pathways
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, including CF₃-biphenyls. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a base.
Materials:
-
4-Bromobenzotrifluoride
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzotrifluoride (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add toluene (10 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired CF₃-biphenyl.
Expected Yield: 90-98%.
Negishi Coupling
The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling. This method involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.
Materials:
-
4-Bromobenzotrifluoride
-
Phenylzinc chloride (prepared in situ or as a solution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP) or other suitable phosphine ligand
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Phenylzinc Chloride (in situ): To a solution of phenyllithium or phenylmagnesium bromide in THF at 0 °C, add a solution of anhydrous zinc chloride in THF. Stir for 30 minutes at room temperature.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the phosphine ligand (0.04 mmol, 4 mol%) in anhydrous THF.
-
To this catalyst solution, add 4-bromobenzotrifluoride (1.0 mmol).
-
Slowly add the freshly prepared phenylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC/GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
Expected Yield: 80-95%.
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation has emerged as an attractive strategy for the synthesis of CF₃-arenes, as it avoids the need for pre-functionalized starting materials. These reactions often proceed via radical mechanisms, initiated by photoredox catalysis or other methods.
Materials:
-
Biphenyl
-
Trifluoromethylating agent (e.g., Umemoto's reagent, Togni's reagent, or CF₃SO₂Cl)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂)
-
Solvent (e.g., acetonitrile or DMF)
-
Light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel, dissolve biphenyl (1.0 mmol), the trifluoromethylating agent (1.5 mmol), and the photocatalyst (0.05 mmol, 5 mol%).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Stir the reaction mixture at room temperature while irradiating with a blue LED lamp for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the trifluoromethylated biphenyl isomers.
Expected Yield: 40-70% (often as a mixture of isomers).
Conclusion and Recommendations
The choice of synthetic pathway for accessing CF₃-biphenyls is a multifaceted decision that depends on the specific research goals, available resources, and the scale of the synthesis.
-
For high-yielding, reliable, and scalable synthesis with commercially available starting materials, Suzuki-Miyaura coupling is often the preferred method. Its tolerance to a wide range of functional groups makes it a workhorse in both academic and industrial settings.
-
Negishi coupling provides an excellent alternative, particularly when base-sensitive functional groups are present. While it requires the handling of air- and moisture-sensitive organozinc reagents, the milder reaction conditions can be advantageous.
-
Direct C-H trifluoromethylation is a powerful tool for late-stage functionalization and for exploring structure-activity relationships without the need for de novo synthesis. Although yields are typically lower and regioselectivity can be a challenge, the atom economy of this approach is a significant advantage. The higher cost of trifluoromethylating reagents should be considered, especially for larger-scale applications.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the most efficient and cost-effective pathway for their CF₃-biphenyl synthesis.
Safety Operating Guide
Safe Disposal of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde: A Comprehensive Guide
Researchers and laboratory professionals handling 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This compound, a halogenated aromatic aldehyde, is classified as hazardous, necessitating disposal through a licensed waste management facility. Proper personal protective equipment (PPE) and adherence to institutional and local regulations are paramount throughout the handling and disposal process.
Key Safety and Hazard Information
Prior to handling, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS). Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P271: Use only outdoors or in a well-ventilated area.[3][4] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | Toxic to aquatic life with long lasting effects.[3] | P273: Avoid release to the environment.[3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[5] The following is a general procedural guide:
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][7]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealed hazardous waste container.[7] This compound is a halogenated organic waste and should be segregated accordingly.[8]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solvents.[7][8][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the relevant hazard pictograms.[10]
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[7]
-
Remove all sources of ignition.[11]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][5] Avoid generating dust.[7]
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][11]
-
Decontaminate the spill area thoroughly.[7]
4. Storage and Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[6][12]
-
Do not mix with incompatible waste streams.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Disposal will typically be carried out by a licensed hazardous waste contractor, likely through incineration at a permitted facility.[6][13]
Disposal Workflow
References
- 1. angenechemical.com [angenechemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. ethz.ch [ethz.ch]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. fishersci.com [fishersci.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
The trifluoromethyl group is generally stable, but the compound as a whole should be treated as a hazardous substance.[4] All waste containing trifluoromethyl compounds should be disposed of as hazardous waste.[4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. For extended contact, consider butyl rubber gloves.[5][6][7][8] Always inspect gloves for tears or degradation before use. | Provides a barrier against skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals and are a good general-use option.[8] For aldehydes, butyl rubber gloves are also recommended for extended contact.[6] |
| Body Protection | A flame-resistant lab coat, buttoned completely.[9] Long pants and closed-toe shoes are mandatory. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[10][11] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is required.[12][13][14] | Prevents inhalation of vapors that may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation
-
Review Safety Data Sheets: Before beginning work, review the SDS for this compound and any other chemicals being used in the procedure.
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood.[10][11]
-
Assemble PPE: Don all required personal protective equipment as outlined in Table 1.
-
Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
2.2. Handling
-
Weighing: If the compound is a solid, weigh it in the fume hood. If it is a liquid, measure the required volume in the fume hood.
-
Dispensing: Use appropriate tools (e.g., spatula, pipette) to handle the chemical. Avoid creating dust or aerosols.
-
Reactions: When setting up a reaction, ensure all glassware is properly secured. If the reaction is to be heated, use a heating mantle with a stirrer and a temperature controller.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
2.3. Post-Handling
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste from reactions and cleaning in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[4]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.[4] Do not pour any waste down the drain.[10][11]
Experimental Protocol: Representative Wittig Reaction
The following is a representative protocol for a Wittig reaction, a common transformation for aldehydes. This procedure is based on established methods and should be adapted and optimized for the specific requirements of your research.[5][12]
Objective: To synthesize an alkene from this compound via a Wittig reaction.
Materials:
-
This compound
-
A suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phosphonium ylide (1.1 equivalents) in the anhydrous solvent.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. beyondbenign.org [beyondbenign.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


